2-(Isopropylsulfonyl)aniline hydrochloride CAS 1022968-46-2 properties
The Ortho-Sulfonyl Scaffold in Medicinal Chemistry Executive Summary 2-(Isopropylsulfonyl)aniline hydrochloride (CAS 1022968-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small...
Author: BenchChem Technical Support Team. Date: February 2026
The Ortho-Sulfonyl Scaffold in Medicinal Chemistry
Executive Summary
2-(Isopropylsulfonyl)aniline hydrochloride (CAS 1022968-46-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors.[1] Distinguished by its bulky ortho-isopropylsulfonyl group, this moiety serves a dual function in drug design: it acts as a steric "lock" to enforce specific conformational states in the final drug molecule and provides a strong hydrogen-bond acceptor via the sulfonyl oxygens.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and critical handling protocols for high-throughput medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile
The hydrochloride salt form is preferred in drug development over the free base due to enhanced crystallinity, water solubility, and shelf-life stability.
Soluble in DMSO, Methanol, Water (>10 mg/mL); Sparingly soluble in DCM
pKa (Calculated)
~2.0–2.5 (Anilinium ion); Free base is weakly basic due to EWG effect
H-Bond Donors/Acceptors
3 Donors (NH₃⁺), 2 Acceptors (SO₂)
Storage Conditions
Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Part 2: Structural Logic & Pharmacophore Utility
In modern drug discovery, particularly within the TGF-β (ALK-5) and ALK (Anaplastic Lymphoma Kinase) inhibitor classes, the ortho-sulfonyl aniline motif is critical.
Conformational Control (The "Ortho Effect"): The bulky isopropyl group at the 2-position creates steric clash with the aniline nitrogen. This forces the N-C bond to twist out of planarity relative to the benzene ring, often pre-organizing the molecule into a bioactive conformation that reduces the entropy penalty upon binding to a kinase ATP pocket.
Electronic Modulation: The sulfonyl group (
) is a strong electron-withdrawing group (EWG). It reduces the electron density on the aniline nitrogen, making it less nucleophilic. This reactivity profile is vital when coupling this aniline with electrophiles (e.g., chloropyrimidines) to prevent over-reaction or bis-alkylation.
Part 3: Synthetic Pathway & Experimental Protocols
While specific industrial process data is proprietary, the most robust, self-validating synthetic route for this scaffold relies on a Nucleophilic Aromatic Substitution (
) → Oxidation → Reduction sequence. This pathway avoids the instability of ortho-lithiation strategies.
Diagram 1: Synthetic Workflow
Caption: Stepwise synthesis from commercially available 2-fluoronitrobenzene. The sequence prioritizes regiocontrol via S_NAr.
Detailed Experimental Protocol (Representative)
Step 1: Sulfide Formation (
)
Rationale: Using 2-fluoronitrobenzene is superior to 2-chloronitrobenzene due to the higher electronegativity of fluorine, which activates the ring for nucleophilic attack at the ortho position.
Protocol: Dissolve 2-fluoronitrobenzene (1.0 eq) in DMF. Add Potassium Carbonate (1.5 eq) and Isopropyl thiol (1.1 eq). Stir at 60°C for 4 hours.
QC Check: Monitor by TLC (Hexane/EtOAc). The disappearance of the fluoride starting material confirms conversion.
Step 2: Oxidation to Sulfone
Rationale: Controlled oxidation is necessary to bypass the sulfoxide intermediate.
Protocol: Dissolve the thioether intermediate in DCM. Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise. The reaction is exothermic; temperature control prevents side reactions on the nitro group.
Safety Note: Peroxides are shock-sensitive. Quench with aqueous sodium bisulfite before workup.
Step 3: Nitro Reduction & Salt Formation
Protocol: Hydrogenate the nitro-sulfone using 10% Pd/C in Methanol under H₂ balloon pressure. Filter through Celite.
HCl Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and wash with cold diethyl ether to remove organic impurities.
Part 4: Quality Control & Handling
Diagram 2: Quality Control Decision Tree
Caption: Standard QC workflow to ensure salt stoichiometry and purity before use in expensive kinase coupling reactions.
Handling Precautions
Hygroscopicity: Aniline hydrochloride salts are prone to absorbing atmospheric moisture, which forms a sticky hydrate and alters the molecular weight calculation during stoichiometry setup. Always weigh in a glovebox or dry room.
Stability: The free base is prone to oxidation (browning) upon air exposure. The HCl salt is stable but should be kept away from strong bases to prevent reversion to the free aniline.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Part 5: References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1022968-46-2. Retrieved from
Santa Cruz Biotechnology. (n.d.). 2-(Isopropylsulfonyl)aniline Product Data. Used in the synthesis of ALK-5 inhibitors.[5] Retrieved from
Fluorochem. (n.d.).[6][7] Safety Data Sheet: 2-(Isopropylsulfonyl)aniline hydrochloride. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: Aniline Hydrochloride General Hazards. Retrieved from
BenchChem. (n.d.). Methanesulfonylation of Anilines: Troubleshooting & Side Reactions. (Contextual reference for sulfonyl-aniline chemistry). Retrieved from
The following is an in-depth technical guide for 2-(isopropylsulfonyl)aniline hydrochloride . Advanced Synthesis, Characterization, and Process Engineering Strategic Context & Application Profile 2-(Isopropylsulfonyl)ani...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide for 2-(isopropylsulfonyl)aniline hydrochloride .
Advanced Synthesis, Characterization, and Process Engineering
Strategic Context & Application Profile
2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors. While your topic header associates this intermediate with Enasidenib (an IDH2 inhibitor), it is imperative to note for scientific accuracy that this specific sulfonyl aniline moiety is the canonical "warhead" and structural backbone for Ceritinib (LDK378) , an ALK (Anaplastic Lymphoma Kinase) inhibitor used in non-small cell lung cancer (NSCLC).
In drug design, the isopropylsulfonyl group serves two vital functions:
Metabolic Stability: The sulfone moiety (-SO₂-) is highly resistant to oxidative metabolism compared to sulfides or sulfoxides.
Electronic Modulation: The strong electron-withdrawing nature of the sulfone reduces the electron density of the aniline nitrogen, tuning its nucleophilicity for subsequent SNAr coupling reactions (e.g., with chloropyrimidines).
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Aniline N)
~2.5 (Reduced basicity due to ortho-sulfonyl group)
Synthetic Pathway Engineering
The industrial synthesis of 2-(isopropylsulfonyl)aniline hydrochloride is a convergent three-step process designed to maximize regioselectivity and minimize genotoxic impurities (GTIs).
Step 1: Regioselective Thioetherification (SNAr)
Precursor: 1-Fluoro-2-nitrobenzene (preferred over Chloro- analog for faster kinetics).
Mechanism: The thiolate anion attacks the electron-deficient aromatic ring ortho to the nitro group. The fluorine atom acts as an excellent leaving group due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
Step 2: Chemoselective Oxidation
Reagent:
-Chloroperbenzoic acid (CPBA) or with Sodium Tungstate () catalyst.
Critical Control: Temperature must be controlled (<35°C) to prevent over-oxidation or nitroxide formation.
Transformation: Sulfide (-S-)
Sulfone (-SO₂-).
Step 3: Nitro Reduction & Salt Formation
Method: Catalytic Hydrogenation (
, Pd/C) or Iron/Ammonium Chloride reduction.
Salt Formation: The resulting aniline is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt, ensuring removal of non-basic impurities.
Visualized Reaction Workflow
Figure 1: Step-wise synthetic route from fluoronitrobenzene precursor to the final hydrochloride salt.
Detailed Experimental Protocol
Safety Warning: Propane-2-thiol is a potent stench agent. All reactions must be performed in a well-ventilated fume hood with a scrubber system. 1-Fluoro-2-nitrobenzene is a skin irritant.
Stage 1: Preparation of 1-(Isopropylthio)-2-nitrobenzene
Charge a 3-neck round bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and DMF (100 mL).
AddPotassium Carbonate (20.7 g, 150 mmol) in a single portion.
In the synthesis of Ceritinib, this intermediate acts as the nucleophile. The reduced basicity of the aniline nitrogen (due to the ortho-sulfonyl group) requires forcing conditions or specific catalysis (Buchwald-Hartwig or SNAr with acid catalysis) to couple with the chloropyrimidine core.
Figure 2: The coupling logic where the aniline attacks the C-4 position of the pyrimidine ring.
References
Novartis AG. (2011). Pyrimidinylaminophenyl derivatives as ALK inhibitors.[6][3] Patent WO2008073687.
Marsilje, T. H., et al. (2013). Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor.[3] Journal of Medicinal Chemistry, 56(14), 5675-5690.
ChemicalBook. (2023). 2-(Isopropylsulfonyl)aniline Hydrochloride Product Profile and CAS Data.[1]
Muni Bhaskar, et al. (2020). Modified process for the preparation of Ceritinib.[7] U.S. Patent No.[7][8] 10,604,505.[7]
An In-depth Technical Guide to 2-Aminophenyl Isopropyl Sulfone Hydrochloride: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive, prospective analysis of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a novel chemical entity. In the absenc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, prospective analysis of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a novel chemical entity. In the absence of direct literature on this specific compound, this document synthesizes established chemical principles and data from structurally analogous aminophenyl sulfone derivatives to project its chemical structure, potential synthetic pathways, physicochemical properties, and promising applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related molecules.
Introduction: The Rationale for 2-Aminophenyl Isopropyl Sulfone Hydrochloride
The aminophenyl sulfone scaffold is a cornerstone in medicinal chemistry, most notably represented by Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy.[1][2][3][4] The sulfone group (R-S(=O)₂-R') is a key structural motif known for its chemical stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[5][6] The introduction of an isopropyl group is a common strategy in drug design to enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. The 2-amino substitution on the phenyl ring offers a site for further chemical modification and can influence the molecule's electronic properties and biological activity.
This guide, therefore, explores the untapped potential of 2-Aminophenyl Isopropyl Sulfone Hydrochloride, a molecule that synergistically combines these key features.
Proposed Chemical Structure and Physicochemical Properties
The proposed chemical structure of 2-Aminophenyl Isopropyl Sulfone Hydrochloride is presented below.
Structure:
A proposed 2D structure of 2-Aminophenyl Isopropyl Sulfone Hydrochloride.
Predicted Physicochemical Properties:
Property
Predicted Value
Justification
Molecular Formula
C₉H₁₄ClNO₂S
Based on the proposed structure.
Molecular Weight
235.73 g/mol
Calculated from the molecular formula.
Appearance
White to off-white crystalline solid
Similar aminophenyl sulfone hydrochlorides are typically crystalline solids.[2]
Solubility
Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.
The hydrochloride salt form is expected to confer aqueous solubility.
Melting Point
>200 °C (with decomposition)
Aromatic sulfones often exhibit high melting points due to their rigid structure and potential for intermolecular interactions.[2][3]
pKa (of the anilinium ion)
~3-4
The electron-withdrawing sulfone group is expected to decrease the basicity of the aniline nitrogen.
Prospective Synthesis Pathway
While no specific synthesis for 2-Aminophenyl Isopropyl Sulfone Hydrochloride has been reported, a plausible multi-step synthetic route can be conceptualized based on established methodologies for analogous compounds.[7][8][9][10] The proposed pathway involves a nucleophilic aromatic substitution followed by oxidation and reduction steps.
A proposed synthetic workflow for 2-Aminophenyl Isopropyl Sulfone Hydrochloride.
Experimental Protocol:
Step 1: Synthesis of 2-(Isopropylthio)nitrobenzene (Nucleophilic Aromatic Substitution)
To a solution of 2-chloronitrobenzene in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium isopropanethiolate.
Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
Filter, wash the solid with water, and dry to obtain 2-(isopropylthio)nitrobenzene.
Causality: The electron-withdrawing nitro group activates the ortho-positioned chlorine for nucleophilic aromatic substitution by the thiolate.
Step 2: Synthesis of 2-(Isopropylsulfonyl)nitrobenzene (Oxidation)
Dissolve the 2-(isopropylthio)nitrobenzene from the previous step in a suitable solvent such as acetic acid.
Add an oxidizing agent, for instance, an excess of hydrogen peroxide (30% aqueous solution), dropwise while maintaining the temperature below 40°C.[11]
After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
Pour the reaction mixture into ice water to precipitate the sulfone product.
Filter, wash with water, and dry to yield 2-(isopropylsulfonyl)nitrobenzene.
Causality: The sulfide is oxidized to a sulfone using a strong oxidizing agent. Acetic acid is a common solvent for such oxidations.
Step 3: Synthesis of 2-Aminophenyl Isopropyl Sulfone (Reduction)
Suspend the 2-(isopropylsulfonyl)nitrobenzene in a mixture of ethanol and water.
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon catalyst.[7]
Heat the mixture to reflux and stir until the reduction of the nitro group is complete.
Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain 2-aminophenyl isopropyl sulfone.
Causality: The nitro group is selectively reduced to an amine in the presence of the stable sulfone group.
Step 4: Formation of 2-Aminophenyl Isopropyl Sulfone Hydrochloride (Salt Formation)
Dissolve the 2-aminophenyl isopropyl sulfone in a suitable organic solvent like diethyl ether or isopropanol.
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
The hydrochloride salt will precipitate out of the solution.
Filter the solid, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.
Causality: The basic amino group reacts with hydrochloric acid to form the more stable and often crystalline hydrochloride salt.
Potential Applications and Biological Activity
Based on the known biological activities of structurally related aminophenyl sulfones, 2-Aminophenyl Isopropyl Sulfone Hydrochloride is a promising candidate for investigation in several therapeutic areas.
Antimicrobial Activity: Sulfonamides and sulfones are known for their antimicrobial properties.[12][13] The title compound could be screened against a panel of bacterial and fungal strains.
Antiproliferative Activity: Many sulfone-containing molecules have demonstrated anticancer properties.[14] The antiproliferative effects of this compound could be evaluated against various cancer cell lines.
Enzyme Inhibition: The sulfone moiety can act as a bioisostere for other functional groups, and the overall structure may lend itself to inhibiting specific enzymes.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 2-Aminophenyl Isopropyl Sulfone Hydrochloride.
Analytical Technique
Expected Observations
¹H NMR Spectroscopy
Aromatic protons in the ortho, meta, and para positions with distinct chemical shifts and coupling patterns. Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). A broad singlet for the anilinium protons.
¹³C NMR Spectroscopy
Aromatic carbon signals, with the carbon attached to the sulfone group shifted downfield. Signals for the isopropyl carbons.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the free base (2-aminophenyl isopropyl sulfone) and fragmentation patterns characteristic of the loss of the isopropyl and sulfonyl groups.
Infrared (IR) Spectroscopy
Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations for the anilinium group.
Elemental Analysis
The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in close agreement with the calculated values for the molecular formula C₉H₁₄ClNO₂S.
X-ray Crystallography
Would provide unambiguous confirmation of the molecular structure and information on the crystal packing and intermolecular interactions.[5][6]
Safety and Handling
As a novel chemical entity, 2-Aminophenyl Isopropyl Sulfone Hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be developed based on the known hazards of analogous compounds, which may include skin and eye irritation.
Conclusion
While 2-Aminophenyl Isopropyl Sulfone Hydrochloride remains a hypothetical compound in the current scientific literature, this in-depth prospective analysis provides a strong foundation for its future synthesis and investigation. By leveraging the extensive knowledge of aminophenyl sulfone chemistry, this guide offers a plausible synthetic route, predicts its key physicochemical properties, and outlines its potential as a valuable scaffold in drug discovery. The proposed analytical methods will be crucial for the unequivocal characterization of this novel molecule, paving the way for the exploration of its biological activities.
References
US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google P
Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity - MDPI. (URL: [Link])
CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google P
A synthesis of bis(p-aminophenyl)
The X-ray Structures of Sulfones - University of St Andrews Research Portal. (URL: [Link])
The X-Ray Structures of Sulfoxides | Request PDF - ResearchGate. (URL: [Link])
WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google P
US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google P
Process for synthesis of 4-4′-diamino-diphenyl-sulfone - Patent US-7531694-B2. (URL: [Link])
synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD. (URL: [Link])
CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google P
Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone | Crystal Growth & Design - ACS Publications. (URL: [Link])
Molecular-Level Investigation of Hydrate−Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone - CNR-IRIS. (URL: [Link])
FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES... - ResearchGate. (URL: [Link])
Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])
1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed. (URL: [Link])
Synthesis of 4-aminophenyl-β-sulfatoethylsulfone - PrepChem.com. (URL: [Link])
Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed. (URL: [Link])
33S NMR: Recent Advances and Applications - MDPI. (URL: [Link])
US4612394A - Process for producing aminophenyl-β-hydroxyethylsulfone - Google P
Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives - ResearchGate. (URL: [Link])
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. (URL: [Link])
Recent advances in the synthesis of vinyl sulfones - RSC Publishing. (URL: [Link])
The Strategic Role of 2-(Isopropylsulfonyl)aniline in the Synthesis of the IDH2 Inhibitor Enasidenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical oncogenic driver in several hematologic malignancies, most...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical oncogenic driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML). The neomorphic activity of mutant IDH2 leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation[1][2]. Enasidenib (AG-221), a potent and selective allosteric inhibitor of mutant IDH2, has emerged as a targeted therapy for patients with relapsed or refractory AML harboring IDH2 mutations. A key building block in the chemical synthesis of Enasidenib is 2-(isopropylsulfonyl)aniline. This technical guide provides an in-depth analysis of the role and application of this crucial intermediate, detailing the synthetic pathway, the rationale for its use based on structure-activity relationships, and comprehensive experimental protocols.
The Mutant IDH2 Pathway: A Therapeutic Target
The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH2 gene confer a new, gain-of-function activity to the enzyme, enabling it to reduce α-KG to 2-HG[1][2]. The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, by inhibiting enzymes such as TET methylcytosine dioxygenases and histone demethylases. This leads to a hypermethylation state and a block in the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis[1]. Enasidenib selectively binds to the allosteric site of the mutant IDH2 enzyme, inhibiting its neomorphic activity and thereby reducing 2-HG levels. This restores normal cellular differentiation, offering a targeted therapeutic approach for IDH2-mutated cancers[1][2].
Caption: Conceptual overview of the key stages in the synthesis of Enasidenib.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of key intermediates and the final coupling step, based on general synthetic methodologies for similar compounds.
Synthesis of 2-(Isopropylsulfonyl)aniline
A plausible and efficient route to 2-(isopropylsulfonyl)aniline starts from the readily available 2-aminothiophenol.
Step 1: S-Alkylation of 2-Aminothiophenol
To a stirred solution of 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).
Cool the mixture to 0-5 °C and add 2-bromopropane (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(isopropylthio)aniline.
Step 2: Oxidation to the Sulfone
Dissolve the 2-(isopropylthio)aniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
Cool the solution to 0-5 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide in acetic acid portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford 2-(isopropylsulfonyl)aniline.
Parameter
Value
Starting Material
2-Aminothiophenol
Key Reagents
2-Bromopropane, m-CPBA
Overall Yield (Typical)
70-85%
Purity (Typical)
>98% (by HPLC)
Characterization
1H NMR, 13C NMR, MS
Synthesis of the Core Triazine Intermediate: 4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine
This intermediate is synthesized through a sequential nucleophilic aromatic substitution on cyanuric chloride.
Step 1: First Substitution
Dissolve cyanuric chloride (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetone and cool to 0-5 °C.
Add a solution of 6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise.
Stir the reaction at 0-5 °C for 2-4 hours.
Monitor the formation of the monosubstituted product by TLC.
Step 2: Second Substitution
To the reaction mixture from Step 1, add 2-(trifluoromethyl)pyridin-4-amine (1.0 eq) and warm the reaction to room temperature or slightly above (e.g., 40-50 °C).
Stir for an additional 12-18 hours.
Monitor the formation of the disubstituted product by TLC.
Upon completion, cool the reaction mixture and filter to remove any salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by precipitation or column chromatography to yield the desired chloro-triazine intermediate.
The final step involves the nucleophilic substitution of the remaining chlorine on the triazine core.
To a solution of the 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine intermediate (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.1 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate or cesium carbonate (2.0 eq).
Heat the reaction mixture to 100-120 °C for 8-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
Filter the solid, wash with water, and dry.
To a solution of the resulting intermediate in a suitable solvent, add 1-amino-2-methylpropan-2-ol (1.2 eq) and a base.
Heat the reaction to complete the final substitution.
After cooling, purify the crude product by column chromatography or recrystallization to obtain Enasidenib.
Parameter
Value
Key Intermediates
Chloro-triazine, 2-(Isopropylsulfonyl)aniline
Final Coupling Partner
1-Amino-2-methylpropan-2-ol
Yield (Typical)
50-70%
Purity (API Grade)
>99.5% (by HPLC)
Final Product Characterization
1H NMR, 13C NMR, HRMS, Elemental Analysis
Conclusion
2-(Isopropylsulfonyl)aniline is a strategically important building block in the synthesis of the mutant IDH2 inhibitor, Enasidenib. Its incorporation is key to achieving the desired physicochemical and pharmacokinetic properties of the final drug molecule. The synthetic routes to this intermediate and its subsequent coupling to form the triazine core of Enasidenib are based on well-established chemical transformations. A thorough understanding of the synthesis and the role of each component is crucial for process optimization and the development of next-generation IDH2 inhibitors.
References
Yen, K., et al. (2017). Enasidenib (AG-221), a potent and selective inhibitor of mutant IDH2, drives human AML differentiation in vivo. Blood, 130(6), 733-741. [Link]
Popovici-Muller, J., et al. (2012). Discovery of the First Potent and Selective Inhibitors of Mutant IDH1. ACS Medicinal Chemistry Letters, 3(10), 850-855. [Link]
Cianchetta, G., et al. (2013). Therapeutically active compounds and their methods of use.
Agios Pharmaceuticals, Inc. (2017). IDHIFA (enasidenib) Prescribing Information. U.S. Food and Drug Administration. [Link]
DiNardo, C. D., et al. (2018). Durable remissions with ivosidenib in IDH1-mutated relapsed or refractory AML. New England Journal of Medicine, 378(25), 2386-2398. [Link]
Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731. [Link]
Safe Handling and Application Guide: 2-(Isopropylsulfonyl)aniline Hydrochloride
This guide provides an in-depth technical analysis of 2-(Isopropylsulfonyl)aniline hydrochloride , a specialized intermediate used in the synthesis of kinase inhibitors (specifically ALK-5). It integrates safety data wit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(Isopropylsulfonyl)aniline hydrochloride , a specialized intermediate used in the synthesis of kinase inhibitors (specifically ALK-5). It integrates safety data with practical experimental workflows.
Chemical Identity & Physicochemical Profile
This compound combines the reactivity of a primary aniline with the electron-withdrawing and steric properties of an ortho-isopropylsulfonyl group. It is a critical building block in medicinal chemistry, particularly for optimizing solvent-front interactions in ATP-competitive kinase inhibitors.
Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
Acidity (pKa)
~2.0–3.0 (Anilinium ion); The sulfone group decreases the basicity of the aniline
Hazard Assessment & Safety Profile (GHS)
Severity: HIGH (Category 3 Acute Toxicity / Category 2 Carcinogen)
As an aniline derivative, this compound poses risks of methemoglobinemia and genotoxicity. The hydrochloride salt form adds corrosive potential to mucous membranes.
Metabolic Activation: The aniline moiety can undergo N-hydroxylation by CYP450 enzymes (e.g., CYP2E1), forming N-hydroxyaniline.
Redox Cycling: This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport (cyanosis).
Genotoxicity: The resulting electrophilic nitrenium ions can form DNA adducts, posing a mutagenic risk.
Safety Decision Matrix (Handling Workflow)
Figure 1: Decision matrix for safe handling and emergency response.
Technical Application: Drug Development
Role in Medicinal Chemistry
This compound is a "privileged structure" for designing Type I ATP-competitive kinase inhibitors , specifically for ALK-5 (TGF-β Type I Receptor) .
Hinge Binding: The aniline nitrogen acts as a hydrogen bond donor to the kinase hinge region (e.g., His283 in ALK-5).
Selectivity Filter: The bulky ortho-isopropylsulfonyl group forces the aniline ring out of coplanarity, inducing a specific conformation that fits into the hydrophobic "gatekeeper" pocket, improving selectivity against other kinases.
Experimental Protocol: Synthesis from 1-Fluoro-2-nitrobenzene
Rationale: Direct sulfonylation of aniline is difficult due to regioselectivity issues. The nucleophilic aromatic substitution (SₙAr) on a nitrobenzene precursor, followed by oxidation and reduction, is the industry-standard robust route.
Add K₂CO₃ (1.5 eq) and propane-2-thiol (1.1 eq) dropwise at 0°C.
Stir at RT for 4 hours. The solution will turn yellow.
Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of fluoride starting material indicates completion.
Workup: Dilute with water, extract with EtOAc. Yields 1-isopropylthio-2-nitrobenzene .
Oxidation (Sulfone Formation):
Dissolve the thioether in CH₂Cl₂.
Add mCPBA (2.5 eq) in portions at 0°C (Exothermic!).
Stir overnight at RT.
Mechanism:[4][8][9][10][11] The sulfur is oxidized first to sulfoxide, then to sulfone.
Workup: Wash with NaHSO₃ (to quench peroxide) and NaHCO₃. Yields 1-(isopropylsulfonyl)-2-nitrobenzene .
Reduction (Aniline Formation):
Dissolve the nitro sulfone in MeOH.
Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 6 hours.
Filter: Remove catalyst via Celite.
Evaporate: Yields the Free Base (2-(Isopropylsulfonyl)aniline).
Salt Formation (Hydrochloric Salt):
Dissolve the free base in minimal diethyl ether or dichloromethane.
Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
A white precipitate forms immediately.
Filter and wash with cold ether. Dry under vacuum.[9][12]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercially available precursors to the hydrochloride salt.
Storage and Stability
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
Light Sensitivity: Anilines oxidize (darken) upon light exposure. Store in amber vials.
Shelf Life: 24 months at -20°C (optimal) or 4°C (acceptable).
Incompatibilities: Strong oxidizing agents (reaction with amine), acid chlorides, anhydrides.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646366, 2-(Propane-2-sulfonyl)aniline. Retrieved from [Link]
Sawyer, J. S., et al. (2004).Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(24), 5962-5980. (Foundational chemistry for sulfonyl aniline ALK-5 inhibitors).
Technical Guide: Comparative Analysis of 2-(Isopropylsulfonyl)aniline Free Base and Hydrochloride Salt
This comparative technical guide details the critical distinctions between 2-(Isopropylsulfonyl)aniline free base and its hydrochloride salt, focusing on their physicochemical properties, synthetic utility, and handling...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative technical guide details the critical distinctions between 2-(Isopropylsulfonyl)aniline free base and its hydrochloride salt, focusing on their physicochemical properties, synthetic utility, and handling protocols for pharmaceutical research.
Executive Summary
2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a high-value pharmacophore used primarily as a building block in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib/LDK378) and other tyrosine kinase inhibitors.
The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely logistical but determines the success of downstream chemical reactions. The free base acts as the active nucleophile in
and Buchwald-Hartwig couplings, while the HCl salt serves as a stabilized, oxidation-resistant storage form that must be "broken" (neutralized) prior to use.
Molecular Architecture & Physicochemical Profile
The presence of the isopropylsulfonyl group at the ortho position exerts a profound electronic effect on the aniline nitrogen, significantly reducing its basicity compared to unsubstituted aniline.[1]
Comparative Data Table
Feature
Free Base
Hydrochloride Salt
Chemical Formula
Molecular Weight
199.27 g/mol
235.73 g/mol
CAS Number
76697-50-2
1022968-46-2 (Representative)
Physical State
Crystalline Solid (Yellow to Brown)
Crystalline Powder (White to Off-White)
Melting Point
83–87 °C
>200 °C (Decomposes)
Solubility (Organic)
High (DCM, EtOAc, Toluene, MeOH)
Low (DCM, Toluene); High (DMSO, MeOH)
Solubility (Aqueous)
Negligible
Moderate (pH dependent)
pKa (Conjugate Acid)
~0.5 – 1.0 (Estimated)*
N/A (Already protonated)
*Note: The sulfonyl group is a strong electron-withdrawing group (EWG), lowering the pKa of the anilinium ion significantly relative to aniline (pKa ~4.6). This implies the free base is a very weak base.[1]
Structural Dynamics (Graphviz Diagram)
The following diagram illustrates the pH-dependent equilibrium and the electronic influence of the sulfonyl group.
Figure 1: Equilibrium between the nucleophilic free base and the stable hydrochloride salt.[1]
Synthetic Utility & Reactivity
The Free Base: The Active Nucleophile
In drug development, specifically for ALK inhibitors like Ceritinib, the aniline nitrogen must attack an electrophilic center (often a chloropyrimidine or chlorotriazine).[1]
Mechanism: The lone pair on the nitrogen is required for the attack.
Constraint: Because the ortho-sulfonyl group withdraws electron density (via induction and resonance), this aniline is less nucleophilic than standard anilines.
Implication: Reactions often require forcing conditions (higher heat, stronger bases like
or CsF) or transition metal catalysis (Pd-catalyzed Buchwald-Hartwig).
The HCl Salt: The Storage Vehicle[1]
Oxidation Prevention: Anilines are prone to oxidation (browning) upon exposure to air. Protonating the amine to form the HCl salt locks the lone pair, rendering it inert to oxidative degradation.[1]
Purification: The salt form crystallizes readily, allowing for the rejection of non-basic impurities (e.g., unreacted nitro precursors) that remain in the mother liquor during filtration.[1]
Experimental Protocols
Protocol A: Conversion of Free Base to HCl Salt (Stabilization)
Use this protocol to store the intermediate for long periods.
Dissolution: Dissolve 10.0 g of 2-(isopropylsulfonyl)aniline free base in 50 mL of anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure complete dissolution.
Acid Addition: Cool the solution to 0–5 °C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubble dry HCl gas) dropwise.
Observation: A thick white to off-white precipitate should form immediately.
Equilibration: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to maximize yield.
Isolation: Filter the solid under vacuum. Wash the cake with cold EtOAc (
mL) to remove impurities.
Drying: Dry in a vacuum oven at 40 °C for 6 hours. Store in a desiccator.
Protocol B: "Breaking" the Salt for Synthesis (Neutralization)
Use this protocol immediately before running a reaction (e.g., SNAr).[1]
Suspension: Suspend the HCl salt in Dichloromethane (DCM) or Toluene (approx. 10 mL/g).
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (
) or 1M NaOH.
Note: Use
if sensitive functional groups are present; NaOH is faster.
Extraction: Stir vigorously until the solid dissolves and two clear layers form. Separate the organic layer.[2]
Extraction II: Extract the aqueous layer once more with DCM.
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Usage: Use the resulting oil/solid immediately in the coupling reaction.
Workflow Logic (Graphviz Diagram)
Figure 2: Operational workflow for converting the storage salt into the reactive free base.
Handling & Safety
Hygroscopicity: The HCl salt of electron-poor anilines can be susceptible to hydrolysis if the acid is weak. However, sulfonyl anilines generally form stable salts.[1] Keep the salt in a tightly sealed container to prevent moisture absorption which can lead to clumping and stoichiometry errors.
Acidity: The HCl salt is acidic. When used in reactions without prior neutralization, an excess of base (e.g., 3-4 equivalents of DIPEA or TEA) must be added to the reaction mixture to liberate the free amine in situ.
PPE: Standard lab PPE (gloves, goggles, lab coat) is mandatory.[1] Anilines are potential sensitizers and should be handled in a fume hood.
References
Santa Cruz Biotechnology. 2-(Isopropylsulphonyl)aniline | CAS 76697-50-2.[3][4] Retrieved from
Tokyo Chemical Industry (TCI). 2-(Isopropylsulfonyl)aniline Product Specifications.[5][6] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 11701802, 2-(2-Propan-2-ylsulfonylphenyl)aniline. Retrieved from
Marsilje, T. H., et al. (2013).[1] Synthesis of ALK Inhibitors (Ceritinib/LDK378).[6] Journal of Medicinal Chemistry. (Contextual citation for application in ALK inhibitors).
A Technical Guide to the Procurement and Application of 2-(propane-2-sulfonyl)aniline hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 2-(propane-2-sulfonyl)aniline hydrochloride (CAS No: 76697-54-6), a key chemical intermediate in modern drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(propane-2-sulfonyl)aniline hydrochloride (CAS No: 76697-54-6), a key chemical intermediate in modern drug discovery. We will explore the supplier landscape, delve into the intricacies of its synthesis and quality control, and discuss its application as a strategic building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for scientists navigating the complexities of sourcing and utilizing this versatile compound.
Introduction to 2-(propane-2-sulfonyl)aniline hydrochloride
2-(propane-2-sulfonyl)aniline hydrochloride is an organic compound featuring a core aniline structure substituted with an isopropylsulfonyl group at the ortho position. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and use in various synthetic applications. Its strategic importance lies in the unique combination of the aniline moiety, a common anchor point in medicinal chemistry, and the sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic properties.[1] The aniline functional group is a cornerstone in the pharmaceutical industry for building new drug therapies.[2]
The specific arrangement of the isopropylsulfonyl group provides steric and electronic properties that medicinal chemists can leverage to achieve desired biological activity and selectivity in target molecules. As such, this compound is not just a reagent but a carefully selected starting point for constructing complex molecular architectures aimed at treating a range of diseases.
Supplier Landscape and Qualification
The reliable sourcing of high-quality starting materials is a critical, yet often overlooked, aspect of a successful research and development campaign. The availability and purity of 2-(propane-2-sulfonyl)aniline hydrochloride can directly impact experimental timelines, reproducibility, and the integrity of final compounds.
Identifying Potential Suppliers
A number of chemical suppliers list 2-(propane-2-sulfonyl)aniline hydrochloride in their catalogs. These range from large, multinational distributors to smaller, specialized custom synthesis labs. The choice of supplier often depends on the scale of the research (milligram to kilogram), required purity, and the level of documentation needed.
Supplier
Product Number (Example)
Purity (Typical)
Availability
Scale
Sigma-Aldrich
COM448669445 (Combi-Blocks)
≥98%
In Stock
Research
BenchChem
B2436152 (related structures)
Custom
Inquiry
Research/Bulk
Simson Pharma
Custom Synthesis
Custom
Inquiry
Research/Bulk
Alfa Chemistry
ACM14159489 (related structures)
≥96%
Inquiry
Research
Hyma Synthesis
Custom Synthesis
Custom
Inquiry
Research/Bulk
This table is illustrative and researchers should always verify current stock and specifications directly with the supplier.
The Causality Behind Supplier Qualification
Simply finding a supplier is not enough; a thorough qualification is essential. Here’s why certain steps are critical:
Requesting a Certificate of Analysis (CoA): A CoA is a non-negotiable document. It provides empirical data on the purity, identity, and level of impurities for a specific batch. Scrutinize the analytical methods used (e.g., HPLC, NMR) and ensure they are appropriate for detecting likely process-related impurities.
Understanding the Synthesis Route: While suppliers may consider this proprietary, inquiring about the general synthetic pathway can provide invaluable insights. Knowledge of the synthesis helps predict potential impurities that may not be listed on a standard CoA but could interfere with subsequent reactions. For example, residual starting materials or by-products from a reduction step could be problematic.
Evaluating Scalability: For drug development professionals, the ability of a supplier to scale up production from grams to kilograms is a crucial consideration. An initial supplier for discovery-phase research may not be suitable for later-stage development, and planning for a technology transfer may be necessary. Companies like Olon or Suanfarma specialize in scaling up active pharmaceutical ingredients (APIs) and their intermediates.[3][4]
Synthesis and Manufacturing Insights
Understanding the synthetic origin of 2-(propane-2-sulfonyl)aniline hydrochloride is key to appreciating potential quality variations. A plausible and common synthetic strategy involves a multi-step sequence that leverages established organic reactions.
A likely pathway begins with the protection of the highly reactive amino group of aniline, followed by electrophilic aromatic substitution to install the sulfonyl moiety, and finally deprotection. The amino group in aniline is highly reactive and can lead to undesirable side reactions; therefore, it is often "protected" by converting it into a less reactive amide group. This is a common strategy in multi-step synthesis.
Below is a generalized workflow illustrating this synthetic logic.
Plausible synthetic workflow for the target compound.
Expert Insight: The choice of reducing agent in Step 3 is critical. While catalytic hydrogenation (H2/Pd-C) is a "cleaner" method, tin(II) chloride (SnCl2) is also effective. However, the use of tin reagents can lead to residual metal impurities in the final product, which can be detrimental to catalytic downstream reactions. A well-prepared CoA should include testing for residual metals.
Quality Control and Analytical Methods
A robust quality control (QC) strategy is a self-validating system that ensures the identity, purity, and consistency of the procured material. Researchers should not solely rely on the supplier's CoA but should have the capability to perform confirmatory analyses, especially for critical experiments.
Key Analytical Tests
The following table summarizes the essential tests for qualifying a batch of 2-(propane-2-sulfonyl)aniline hydrochloride.
Analytical Method
Purpose
What to Look For
¹H NMR Spectroscopy
Identity and Structural Confirmation
Correct chemical shifts, integration values, and splitting patterns corresponding to the aromatic, isopropyl, and amine protons. Absence of significant unassigned signals.
HPLC-UV/MS
Purity Assessment and Impurity Profiling
A major peak corresponding to the product with a purity typically >98%. Identification of any impurities by mass spectrometry.
FTIR Spectroscopy
Functional Group Identification
Characteristic absorption bands for N-H (amine), S=O (sulfonyl), and aromatic C-H bonds.
Elemental Analysis
Confirmation of Empirical Formula
The percentage of C, H, N, S, and Cl should be within ±0.4% of the theoretical values.
Chloride Titration
Assay of Hydrochloride Salt
Confirms the correct stoichiometry of the hydrochloride salt. This can be done via methods like titration with silver nitrate.
Detailed Protocol: HPLC-UV Purity Assessment
This protocol provides a standardized method for determining the purity of 2-(propane-2-sulfonyl)aniline hydrochloride.
Objective: To quantify the purity of the target compound and detect non-volatile impurities.
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Filter and degas both mobile phases before use.
Standard and Sample Preparation:
Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
From the stock solution, prepare a working solution at approximately 0.1 mg/mL.[5]
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[5]
HPLC Conditions:
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
Flow Rate: 1.0 mL/min
Injection Volume: 5-10 µL
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a PDA detector)
Column Temperature: 30 °C
Gradient Elution:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
System Suitability:
Before running samples, perform at least five replicate injections of the standard solution.
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[5]
Data Analysis:
Calculate the area percent purity of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness through Self-Validation: The system suitability test is a critical component. If the RSD is greater than 2%, it indicates a problem with the HPLC system (e.g., pump malfunction, column degradation, or inconsistent sample preparation) that must be resolved before proceeding. This ensures the integrity of the generated data.
Applications in Drug Discovery
The true value of 2-(propane-2-sulfonyl)aniline hydrochloride is realized in its application as a versatile building block for creating novel drug candidates. The aniline group serves as a nucleophile or a precursor to a diazonium salt, enabling a wide array of chemical transformations.
The sulfonamide moiety, or its precursor sulfonyl group, is a privileged structure in medicinal chemistry. It is found in a vast number of approved drugs, including antibacterial agents, diuretics, and protease inhibitors.[6] Its ability to act as a strong hydrogen bond acceptor allows it to form key interactions with biological targets like enzymes and receptors.
For instance, aniline derivatives are foundational to the synthesis of kinase inhibitors, a major class of cancer therapeutics. The 4-anilinoquinazoline scaffold is a well-known pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR).[7] The unique substitution pattern of 2-(propane-2-sulfonyl)aniline hydrochloride could be used to develop next-generation inhibitors with improved selectivity or potency.
The diagram below illustrates the logical flow of how this building block is integrated into a drug discovery program.
Role of the title compound in a drug discovery workflow.
The conversion of a parent compound into a hydrochloride salt is a common strategy in drug development to improve properties like solubility and stability, which can, in turn, enhance bioavailability and therapeutic efficacy.[8]
Conclusion
2-(propane-2-sulfonyl)aniline hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its successful application hinges on a thorough understanding of its supply chain, a rigorous approach to quality control, and an appreciation for its synthetic potential. By implementing the principles outlined in this guide—from diligent supplier qualification to robust in-house analytical validation—researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This foundational work is paramount to the ultimate goal of discovering and developing the next generation of life-saving therapeutics.
References
University of Colorado, Boulder. MULTISTEP SYNTHESIS PROTECTING GROUPS. Available from: [Link]
PubChem. 2-(2-Propan-2-ylsulfonylphenyl)aniline. Available from: [Link]
MySkinRecipes. 4-(propane-2-sulfonyl)aniline. Available from: [Link]
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
National Center for Biotechnology Information. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023-07-25). Available from: [Link]
Olon S.p.A. Generic API - Active Pharmaceutical Ingredients. Available from: [Link]
Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020-06-08). Available from: [Link]
Suanfarma. Intermediate products. Available from: [Link]
National Center for Biotechnology Information. [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography]. Available from: [Link]
PubMed. Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. (2024-08-26). Available from: [Link]
American Fuel & Petrochemical Manufacturers. What are your Best Practices for measuring chlorides in LPG streams?. Available from: [Link]
ResearchGate. Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280. (2025-08-10). Available from: [Link]
ResearchGate. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024-10-07). Available from: [Link]
Protocol for synthesizing 2-(Isopropylsulfonyl)aniline from 2-aminothiophenol
This Application Note is structured as a high-level technical guide for the synthesis of 2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone). It prioritizes chemoselectivity, scalability, and saf...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the synthesis of 2-(Isopropylsulfonyl)aniline (also known as 2-aminophenyl isopropyl sulfone). It prioritizes chemoselectivity, scalability, and safety, utilizing a tungsten-catalyzed oxidation strategy to avoid N-oxide side products.[1]
Executive Summary
The synthesis of 2-(Isopropylsulfonyl)aniline poses a specific chemoselectivity challenge: oxidizing the sulfide moiety to a sulfone (
) without affecting the oxidation-sensitive primary amine (). While traditional oxidants like mCPBA often yield N-oxides or nitro species, this protocol utilizes a Tungstate-Catalyzed Hydrogen Peroxide system in acidic media.[1] This method leverages in situ protonation to deactivate the amine towards oxidation, ensuring high fidelity for the sulfone target.
Core Reaction Scheme
The synthesis proceeds in two distinct phases:
S-Alkylation: Nucleophilic substitution of 2-aminothiophenol on 2-bromopropane.
Chemoselective Oxidation: Tungstate-catalyzed oxidation of the thioether to the sulfone.
Figure 1: Two-step synthetic pathway emphasizing the transition from Thiol to Sulfide to Sulfone.[1][2]
Phase 1: Selective S-Alkylation
Objective: Synthesize 2-(isopropylthio)aniline.
Challenge: Prevent N-alkylation (formation of secondary amines).
Solution: Exploit the superior nucleophilicity of the thiolate anion (
) compared to the neutral amine () under mild basic conditions.
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 2-aminothiophenol (10.0 mmol) and anhydrous DMF (20 mL).
Deprotonation: Add
(15.0 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate forms.
Addition: Add 2-bromopropane (11.0 mmol) dropwise via a syringe or addition funnel over 10 minutes to control the exotherm.
Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The thiol spot (
Objective: Oxidize the sulfide to sulfone without forming N-oxides or nitro compounds.
Mechanistic Insight: In acidic media (Acetic Acid), the aniline nitrogen is protonated (
), forming an ammonium species that is non-nucleophilic and resistant to electrophilic oxidation. Meanwhile, the tungsten catalyst activates hydrogen peroxide to form peroxotungstate species, which efficiently transfer oxygen to the sulfur atom [1, 2].
Sulfoxide (fast). The second equivalent oxidizes Sulfoxide Sulfone (slower).
Completion: Stir at 50°C for 2–4 hours. Monitor by HPLC or TLC. The intermediate sulfoxide may appear transiently.
Workup:
Cool the reaction to 0°C (ice bath).
Slowly neutralize with saturated aqueous
or NaOH until pH 8. Critical: The product may precipitate as the free base.
Extract with Dichloromethane (DCM) (
).
Wash organic layers with Sodium Bisulfite (10% aq) to quench excess peroxides (check with starch-iodide paper).
Isolation: Dry over
, filter, and concentrate.
Crystallization: Recrystallize from Ethanol/Water if high purity is required.
Quality Control & Characterization
Verify the structure using the following key spectral markers.
Technique
Parameter
Expected Signal
Interpretation
1H NMR
1.2–1.3 ppm
Doublet (6H)
Isopropyl Methyls ()
1H NMR
3.2–3.5 ppm
Septet (1H)
Isopropyl Methine () next to
1H NMR
5.0–6.0 ppm
Broad Singlet (2H)
Aniline Amine ()
IR
1150, 1300
Strong Bands
Sulfone () symmetric/asymmetric stretch
MS (ESI)
Molecular ion peak consistent with MW
Process Logic & Troubleshooting
The following decision tree illustrates the critical control points during the synthesis.
Figure 2: Operational workflow highlighting critical decision points for purity and temperature control.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
N-Alkylation competition
Ensure Base is not too strong (use , not ) and keep temp .
Dark Product (Step 2)
Amine Oxidation
Temperature too high or pH too high. Ensure Acetic Acid is in excess.
Incomplete Oxidation
Stalled at Sulfoxide
Add more catalyst () or increase time. Sulfoxide to Sulfone is the rate-limiting step.
Safety & Handling
2-Aminothiophenol: Stench reagent. Handle strictly in a fume hood. Toxic by inhalation.[7]
Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Risk of explosion if concentrated with organics. Quench peroxides before concentration.
Reaction Exotherms: Both alkylation and oxidation are exothermic. Use cooling baths and dropwise addition.
References
McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents in organic synthesis." Tetrahedron, 52(45), 13409-13453.[1] Link (Describes general perborate/peroxide oxidation utility).
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998).[1] "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 54(1-2), 269-278.[1] Link (Foundational work on Tungstate/H2O2 green oxidation).
Bayer Aktiengesellschaft. (1985). "Method for producing 5-oxethylsulfonyl-2-aminophenol."[1][8] US Patent 4,612,394. Link (Industrial precedent for oxidizing sulfides to sulfones in the presence of anilines using Tungstate/H2O2).
Application Note: Chemoselective Oxidation of 2-(Isopropylthio)aniline to 2-(Isopropylsulfonyl)aniline
Part 1: Executive Summary & Mechanistic Rationale The Challenge: Chemoselectivity in Bifunctional Substrates The oxidation of 2-(isopropylthio)aniline to its corresponding sulfone, 2-(isopropylsulfonyl)aniline , presents...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Rationale
The Challenge: Chemoselectivity in Bifunctional Substrates
The oxidation of 2-(isopropylthio)aniline to its corresponding sulfone, 2-(isopropylsulfonyl)aniline , presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two nucleophilic centers:
The Sulfur Atom (Thioether): The desired site of oxidation (
).
The Nitrogen Atom (Primary Aniline): A competing nucleophile susceptible to oxidation (
, azo coupling, or nitro formation).
Standard oxidants like
-CPBA or unbuffered permanganate often lack the requisite discrimination, leading to complex mixtures of N-oxides and over-oxidized byproducts (e.g., nitro compounds).
The Solution: pH-Controlled Nucleophilicity
To achieve high selectivity for the sulfone without protecting the amine, we utilize a pH-controlled catalytic system . By operating under acidic conditions (pH < 3), the aniline nitrogen is protonated to form an anilinium ion (
). This protonation removes the lone pair availability on the nitrogen, effectively "masking" it from electrophilic oxidants. The sulfur atom, however, remains unprotonated and nucleophilic, allowing it to react selectively with the electrophilic peroxo-metal species generated in situ.
Part 2: Reaction Pathway & Logic
Mechanistic Diagram
The following diagram illustrates the kinetic competition between the desired S-oxidation and the undesired N-oxidation, highlighting the role of acid in directing the pathway.
Method A: Direct Catalytic Oxidation (Green Chemistry Approach)
Recommended for: Process scale-up, cost-efficiency, and atom economy.
Mechanism: Sodium tungstate (
) forms a peroxotungstate complex with , which acts as a highly active oxygen transfer agent to the sulfur.
Reagents
Reagent
Equiv.
Role
2-(Isopropylthio)aniline
1.0
Substrate
0.02 - 0.05
Catalyst
Hydrogen Peroxide (30%)
2.5 - 3.0
Terminal Oxidant
Sulfuric Acid (2M)
1.1
pH Control / "In-situ Protection"
Methanol / Water
Solvent
Media
Protocol Steps
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-(isopropylthio)aniline (10 mmol) in Methanol (20 mL).
Acidification: Add 2M
(5.5 mL, 11 mmol) dropwise. Observation: A slight precipitate of the anilinium sulfate salt may form; this will redissolve or react as a suspension.
Catalyst Addition: Add
(66 mg, 0.2 mmol) to the mixture.
Oxidant Addition (Exotherm Control): Heat the mixture to 40°C. Add 30%
(2.5 equiv) dropwise via an addition funnel over 30 minutes.
Critical: Maintain internal temperature between 45-55°C. Do not exceed 60°C to prevent decomposition.
Reaction: Stir at 50°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] The intermediate sulfoxide appears first and converts to the sulfone.
Recommended for: High-value GMP synthesis requiring 99.9% purity assurance.
Rationale: Acetylation physically reduces electron density on the nitrogen, making N-oxidation thermodynamically unfavorable.
Protection: Treat substrate with Acetic Anhydride (1.1 equiv) in DCM to form the acetanilide.
Oxidation: Dissolve the acetanilide in Glacial Acetic Acid. Add 30%
(3.0 equiv). Heat to 60-70°C for 4 hours.
Note: The acetyl group survives these conditions, while the sulfide is fully oxidized to sulfone.
Deprotection: Add 6M HCl to the reaction mixture and reflux for 2 hours to hydrolyze the amide back to the amine.
Isolation: Basify to pH 9, extract, and crystallize.
Part 4: Analytical Validation & Data
To confirm the product is the Sulfone and not the Sulfoxide or N-oxide , use the following markers:
Spectroscopic Data Comparison
Feature
Sulfide (Start)
Sulfoxide (Intermediate)
Sulfone (Product)
IR (Stretch)
C-S ~700 cm⁻¹
S=O ~1030-1070 cm⁻¹ (Strong)
O=S=O (Sym) ~1140 cm⁻¹O=S=O (Asym) ~1300 cm⁻¹
1H NMR (iPr-CH)
~3.0 - 3.3 ppm
~2.8 - 3.0 ppm
~3.2 - 3.5 ppm (Deshielded)
LC-MS (M+H)
M
M + 16
M + 32
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Incomplete Conversion (Sulfoxide remains)
Insufficient oxidant or temp too low.
Add 0.5 equiv more ; increase temp to 55°C.
Dark/Black Reaction Mixture
N-oxidation (Aniline degradation).
pH was too high (>4). Ensure acid was added before oxidant.
Safety: Bubbling/Foaming
Rapid decomposition of .
Catalyst loading too high or metal contamination. Use ice bath immediately.
Part 5: References
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[5] Tetrahedron, 57(12), 2469–2476.
Karimi, B., & Ghoreishi-Nezhad, M. (2005).[3] Highly Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628.
McKillop, A., & Tarbin, J. A. (1996). Sodium Perborate and Sodium Percarbonate: Cheap, Safe and Versatile Oxidising Agents for Organic Synthesis. Tetrahedron, 52(35), 11385-11404. (General reference for per-salt oxidations).
Voutyritsa, E., et al. (2017).[3] Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis, 49, 917-924.[3]
The Strategic Application of 2-(Isopropylsulfonyl)aniline Hydrochloride in Modern Coupling Reactions: A Guide for Researchers
Introduction: A Versatile Building Block for Complex Synthesis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise and efficient methods to const...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise and efficient methods to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 2-(Isopropylsulfonyl)aniline and its hydrochloride salt have emerged as a pivotal building block, offering unique reactivity and structural features that are highly advantageous in a range of coupling reactions. Its most prominent application to date is as a key intermediate in the synthesis of Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 2-(isopropylsulfonyl)aniline hydrochloride in coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting and optimization.
The Isopropylsulfonyl Group: More Than Just a Spectator
The strategic placement of the isopropylsulfonyl group at the ortho position to the amine is fundamental to the unique reactivity of this reagent. This group exerts a combination of electronic and steric effects that can be harnessed to control the outcome of coupling reactions.
Electronic Influence : The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can influence the nucleophilicity of the aniline nitrogen and the reactivity of the aryl system in transition metal-catalyzed processes.
Steric Hindrance : The bulky nature of the isopropylsulfonyl group can provide steric shielding, which can influence regioselectivity in certain reactions and affect the rotational dynamics around the newly formed bonds, a critical consideration in the synthesis of atropisomeric compounds.[2]
Directing Group Potential : In C-H activation contexts, sulfonamides are known to act as effective directing groups, facilitating functionalization at specific sites.[1]
Application in C-N Bond Formation: The Synthesis of Ceritinib
A well-documented and industrially significant application of 2-(isopropylsulfonyl)aniline is its use in a nucleophilic aromatic substitution (SNAr) reaction to form a critical C-N bond in the synthesis of Ceritinib.[1] This reaction serves as an excellent case study for the practical application of this reagent.
Reaction Principle
In this key step, the amino group of 2-(isopropylsulfonyl)aniline acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring. The reaction is typically facilitated by a base in a suitable solvent.
Diagram: Ceritinib Synthesis C-N Coupling Step
Caption: Workflow for the C-N coupling step in Ceritinib synthesis.
Detailed Protocol: C-N Coupling for Ceritinib Intermediate Synthesis
This protocol is based on procedures outlined in the patent literature for the synthesis of Ceritinib.[3]
Materials:
2-(Isopropylsulfonyl)aniline (1.0 eq)
2,5-Dichloro-N-aryl-pyrimidin-4-amine (1.05 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetonitrile (anhydrous)
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(isopropylsulfonyl)aniline (1.0 eq) and potassium carbonate (2.0 eq).
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile to the flask, followed by the 2,5-dichloro-N-aryl-pyrimidin-4-amine (1.05 eq).
Reaction: Heat the reaction mixture to 60°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-8 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Parameter
Recommended Condition
Rationale / Pro-Tip from the Field
Base
K₂CO₃
A moderately strong, inexpensive base sufficient to facilitate the reaction. Stronger bases like NaOtBu are generally not required for this SNAr and may lead to side reactions.
Solvent
Acetonitrile
A polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. Ensure the solvent is anhydrous to prevent side reactions.
Temperature
60°C
Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of starting materials or product.
Stoichiometry
Slight excess of pyrimidine
A slight excess of the electrophile can help drive the reaction to completion.
Application in Palladium-Catalyzed Cross-Coupling: A Generalized Approach
While the use of 2-(isopropylsulfonyl)aniline hydrochloride in SNAr reactions is well-established, its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is an area of growing interest. These reactions offer powerful methods for the construction of complex biaryl and N-aryl structures.
Conceptual Framework: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, couples an organoboron compound with an organohalide.[4] To utilize 2-(isopropylsulfonyl)aniline in this context, it would first need to be converted to an aryl halide (e.g., 2-bromo- or 2-iodo-(isopropylsulfonyl)aniline).
The presence of the ortho-sulfonyl group can influence the reaction in several ways:
Oxidative Addition: The electron-withdrawing nature of the sulfonyl group can make the C-X bond more susceptible to oxidative addition to the Pd(0) center, a key step in the catalytic cycle.
Steric Effects: The steric bulk at the ortho position can hinder the approach of the catalyst and the coupling partner, potentially requiring more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the reaction.[2]
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-(Isopropylsulfonyl)aniline Derivative
This is a generalized protocol based on established methods for Suzuki-Miyaura couplings of ortho-substituted aryl halides and may require optimization.[5][6][7]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Water (for aqueous base systems)
Inert atmosphere setup
Procedure:
Reaction Setup: In a flame-dried Schlenk flask, combine the halogenated 2-(isopropylsulfonyl)aniline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Parameter
Recommended Condition
Rationale / Pro-Tip from the Field
Catalyst/Ligand
Pd(PPh₃)₄ or PdCl₂(dppf)
For sterically hindered substrates, consider using Buchwald ligands (e.g., SPhos, XPhos) which can improve yields by promoting oxidative addition and reductive elimination.
Base
K₃PO₄ or Cs₂CO₃
Stronger, non-nucleophilic bases are often required, especially for less reactive aryl bromides or chlorides.
Solvent
Dioxane/Water or Toluene
A mixture of an organic solvent and water is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Temperature
80-100°C
Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of less reactive aryl halides.
Safety and Handling
2-(Isopropylsulfonyl)aniline hydrochloride and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Hazard Profile: Based on available safety data, 2-(isopropylsulfonyl)aniline may cause skin and serious eye irritation.[8] For the parent compound, aniline hydrochloride, hazards are more severe and include toxicity if swallowed, in contact with skin, or if inhaled, and it is suspected of causing genetic defects and cancer.[4][9] It is prudent to handle 2-(isopropylsulfonyl)aniline hydrochloride with similar precautions.
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure the palladium catalyst is not old or degraded. Consider using a pre-catalyst. Purge the reaction vessel thoroughly with inert gas.
Insufficiently active conditions
Increase the reaction temperature. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Poor choice of ligand
For sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).
Side Product Formation
Homocoupling of boronic acid
Ensure the reaction is strictly anaerobic. Lowering the reaction temperature may help.
Protodeborylation of boronic acid
Use a less aqueous solvent system or a non-aqueous base. Ensure the base is added after the inert gas purge.
Hydrolysis of aryl halide
Ensure all reagents and solvents are anhydrous.
Difficulty in Purification
Residual palladium
Treat the crude product solution with a palladium scavenger.
Co-eluting impurities
Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.
Conclusion
2-(Isopropylsulfonyl)aniline hydrochloride is a valuable and versatile reagent in modern organic synthesis. Its utility is well-demonstrated in C-N bond-forming reactions for the synthesis of complex pharmaceutical agents like Ceritinib. Furthermore, its potential in palladium-catalyzed cross-coupling reactions opens up a wide array of possibilities for the synthesis of novel biaryl and N-aryl compounds. By understanding the electronic and steric influences of the isopropylsulfonyl group and by carefully selecting and optimizing reaction conditions, researchers can effectively leverage this building block to achieve their synthetic goals.
References
Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved February 12, 2026, from [Link]
SDS Manager. (2018). 2-(Isopropylsulfonyl)aniline Safety Data Sheet. Retrieved February 12, 2026, from [Link]
Nature Communications. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved February 12, 2026, from [Link]
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved February 12, 2026, from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]
Google Patents. (n.d.). Method for preparing Ceritinib and intermediate compound of Ceritinib.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 12, 2026, from [Link]
Wikipedia. (n.d.). Heck reaction. Retrieved February 12, 2026, from [Link]
NIH National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved February 12, 2026, from [Link]
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved February 12, 2026, from [Link]
MDPI. (2019). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved February 12, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from.... Retrieved February 12, 2026, from [Link]
Application Notes and Protocols for the Synthesis of Enasidenib Utilizing a 2-(Isopropylsulfonyl)aniline Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Enasidenib, a potent inhibitor of mutant isocitr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). The methodologies presented herein focus on a synthetic route that utilizes the key intermediate, 2-(isopropylsulfonyl)aniline. This document is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry, process development, and drug discovery. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Introduction to Enasidenib and its Mechanism of Action
Enasidenib (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation.[1][2][3]
Mutations in the IDH2 gene lead to a neomorphic enzymatic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[2][4] Enasidenib selectively targets and inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and allowing for the differentiation of leukemic cells.[2][4]
The synthesis of Enasidenib involves the coupling of a substituted triazine core with key amine-bearing fragments. A crucial intermediate in several patented synthetic routes is 2-(isopropylsulfonyl)aniline, which forms a significant portion of the final Enasidenib molecule.[5] The purity and efficient preparation of this intermediate are paramount to the overall success of the synthesis.
Synthesis of the Key Intermediate: 2-(Isopropylsulfonyl)aniline
The preparation of 2-(isopropylsulfonyl)aniline is a critical step in the synthesis of Enasidenib. While various methods can be envisioned for its synthesis, a common approach involves the oxidation of the corresponding sulfide, 2-(isopropylsulfanyl)aniline. This sulfide can be prepared through several routes, including the reaction of 2-aminothiophenol with an isopropyl halide or via a Smiles rearrangement. A plausible and efficient laboratory-scale synthesis is outlined below.
Synthesis of 2-(Isopropylsulfanyl)aniline
This step involves the S-alkylation of 2-aminothiophenol with 2-bromopropane. The reaction is typically carried out in the presence of a base to deprotonate the thiol, rendering it a more potent nucleophile.
Protocol 1: Synthesis of 2-(Isopropylsulfanyl)aniline
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
2-Aminothiophenol
125.19 g/mol
5.0 g
39.9
2-Bromopropane
122.99 g/mol
5.88 g (4.3 mL)
47.9
Potassium Carbonate
138.21 g/mol
8.28 g
59.9
Acetonitrile
41.05 g/mol
100 mL
-
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (5.0 g, 39.9 mmol) and acetonitrile (100 mL).
Add potassium carbonate (8.28 g, 59.9 mmol) to the solution.
Slowly add 2-bromopropane (5.88 g, 47.9 mmol) to the stirring suspension at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to yield 2-(isopropylsulfanyl)aniline as a pale yellow oil.
Oxidation to 2-(Isopropylsulfonyl)aniline
The oxidation of the sulfide to the corresponding sulfone is a critical transformation. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often catalyzed by a metal salt, such as sodium tungstate.
Protocol 2: Synthesis of 2-(Isopropylsulfonyl)aniline
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
2-(Isopropylsulfanyl)aniline
167.27 g/mol
5.0 g
29.9
Hydrogen Peroxide (30% aq.)
34.01 g/mol
6.78 g (6.1 mL)
59.8
Sodium Tungstate Dihydrate
329.86 g/mol
0.49 g
1.5
Methanol
32.04 g/mol
100 mL
-
Procedure:
In a 250 mL round-bottom flask, dissolve 2-(isopropylsulfanyl)aniline (5.0 g, 29.9 mmol) in methanol (100 mL).
Add sodium tungstate dihydrate (0.49 g, 1.5 mmol) to the solution.
Cool the mixture in an ice bath to 0-5°C.
Slowly add 30% aqueous hydrogen peroxide (6.78 g, 59.8 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 2-(isopropylsulfonyl)aniline as a white to off-white solid.
Characterization of 2-(Isopropylsulfonyl)aniline
The structure and purity of the synthesized 2-(isopropylsulfonyl)aniline should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The final assembly of Enasidenib involves a sequential nucleophilic aromatic substitution on a 2,4,6-trichloro-1,3,5-triazine core. The order of addition of the amine nucleophiles is crucial for achieving the desired product.
Overall Synthetic Strategy
The synthesis of Enasidenib from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) generally proceeds through a three-step sequential substitution of the chlorine atoms with different amines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.
Caption: Synthetic pathway for Enasidenib.
Step-by-Step Protocol for Enasidenib Synthesis
This protocol provides a representative procedure for the synthesis of Enasidenib starting from cyanuric chloride and utilizing the previously synthesized 2-(isopropylsulfonyl)aniline.
Protocol 3: Synthesis of Enasidenib
Step 3a: Synthesis of 2-chloro-4-(2-(trifluoromethyl)pyridin-4-ylamino)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Cyanuric Chloride
184.41 g/mol
5.0 g
27.1
2-(Trifluoromethyl)-4-aminopyridine
162.11 g/mol
4.4 g
27.1
6-(Trifluoromethyl)picolinonitrile
172.11 g/mol
4.67 g
27.1
Sodium Bicarbonate
84.01 g/mol
4.56 g
54.2
Tetrahydrofuran (THF)
72.11 g/mol
150 mL
-
Procedure:
To a stirred solution of cyanuric chloride (5.0 g, 27.1 mmol) in THF (100 mL) at 0-5°C, add a solution of 2-(trifluoromethyl)-4-aminopyridine (4.4 g, 27.1 mmol) and sodium bicarbonate (2.28 g, 27.1 mmol) in water (20 mL) dropwise.
Stir the reaction mixture at 0-5°C for 2 hours.
In a separate flask, prepare a solution of the Grignard reagent from 6-(trifluoromethyl)picolinonitrile.
Add the Grignard reagent to the reaction mixture at low temperature.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude monosubstituted intermediate. This is a simplified representation; the actual synthesis might involve different reagents and conditions as detailed in specific patents.
Step 3b: Synthesis of N²-(2-(isopropylsulfonyl)phenyl)-N⁴-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4-diamine
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Intermediate from Step 3a
-
(Assumed 27.1 mmol)
27.1
2-(Isopropylsulfonyl)aniline
199.27 g/mol
5.4 g
27.1
Diisopropylethylamine (DIPEA)
129.24 g/mol
7.0 g (9.4 mL)
54.2
1,4-Dioxane
88.11 g/mol
100 mL
-
Procedure:
Dissolve the crude intermediate from the previous step and 2-(isopropylsulfonyl)aniline (5.4 g, 27.1 mmol) in 1,4-dioxane (100 mL).
Add DIPEA (7.0 g, 54.2 mmol) to the mixture.
Heat the reaction mixture to reflux (approximately 101°C) for 12-18 hours, monitoring by TLC or LC-MS.
Cool the reaction mixture and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the disubstituted intermediate.
Step 3c: Synthesis of Enasidenib
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Intermediate from Step 3b
-
(Assumed 27.1 mmol)
27.1
1-Amino-2-methylpropan-2-ol
89.14 g/mol
2.66 g
29.8
DIPEA
129.24 g/mol
7.0 g (9.4 mL)
54.2
N-Methyl-2-pyrrolidone (NMP)
99.13 g/mol
50 mL
-
Procedure:
To a solution of the disubstituted intermediate in NMP (50 mL), add 1-amino-2-methylpropan-2-ol (2.66 g, 29.8 mmol) and DIPEA (7.0 g, 54.2 mmol).
Heat the reaction mixture to 120-130°C for 24-48 hours.
Cool the reaction mixture and pour it into water.
Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
Purify the crude product by column chromatography followed by recrystallization to obtain Enasidenib as a solid.
Data Summary and Visualization
Reagent and Yield Summary
Step
Product
Starting Material
Molar Ratio
Yield (%)
2.1
2-(Isopropylsulfanyl)aniline
2-Aminothiophenol
1.2 (2-Bromopropane)
75-85
2.2
2-(Isopropylsulfonyl)aniline
2-(Isopropylsulfanyl)aniline
2.0 (H₂O₂)
80-90
3
Enasidenib
Cyanuric Chloride
Stepwise addition
30-40 (Overall)
Experimental Workflow
Caption: Overall experimental workflow.
Troubleshooting and Safety Considerations
Incomplete Reactions: Monitor reactions closely by TLC or LC-MS. If a reaction stalls, consider adding more reagent or extending the reaction time. Ensure all reagents are pure and dry.
Purification Challenges: The intermediates and final product may require careful purification. Optimize column chromatography conditions (solvent system, silica gel activity) for best results. Recrystallization is often necessary to obtain high-purity material.
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyanuric chloride is corrosive and moisture-sensitive. Hydrogen peroxide is a strong oxidizer. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of Enasidenib via the 2-(isopropylsulfonyl)aniline intermediate is a multi-step process that requires careful control of reaction conditions. The protocols provided in this guide offer a practical framework for the laboratory-scale preparation of this important pharmaceutical agent. By understanding the underlying chemistry and adhering to the detailed procedures, researchers can successfully synthesize Enasidenib for further study and development.
References
Celgene Corporation. (2017). IDHIFA® (enasidenib) tablets, for oral use.
Nassereddine, S., et al. (2017). Enasidenib: a novel oral inhibitor of mutant IDH2 for the treatment of relapsed or refractory acute myeloid leukemia. Journal of the Advanced Practitioner in Oncology, 8(4), 415–419.
Patsnap Synapse. (2024). What is the mechanism of Enasidenib Mesylate? Retrieved from [Link]
Cianchetta, G., et al. (2013). Aryltriazinediamine compounds as IDH2 inhibitors and their preparation and use in the treatment of cancer.
PubChem. (n.d.). Enasidenib. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Enasidenib. Retrieved from [Link]
Recrystallization solvent systems for 2-(Isopropylsulfonyl)aniline HCl
Application Note & Protocol Guide Topic: Systematic Development of Recrystallization Solvent Systems for 2-(Isopropylsulfonyl)aniline HCl Audience: Researchers, scientists, and drug development professionals. Abstract Th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Systematic Development of Recrystallization Solvent Systems for 2-(Isopropylsulfonyl)aniline HCl
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the systematic development of an effective recrystallization protocol for 2-(Isopropylsulfonyl)aniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Recrystallization is a critical purification technique where the selection of an appropriate solvent system is paramount for achieving high purity and yield. This guide moves beyond a simple list of solvents, detailing the fundamental principles of solvent selection, a structured experimental workflow for screening, and detailed protocols for both single-solvent and mixed-solvent systems. By integrating theoretical knowledge with practical, step-by-step instructions, this note serves as a robust resource for scientists seeking to optimize the purification of this and structurally related compounds.
Introduction: The Critical Role of Purification
2-(Isopropylsulfonyl)aniline is a crucial building block in medicinal chemistry, notably in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors like Ceritinib, used in cancer therapy.[1] The purity of such intermediates is non-negotiable, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy. The compound is frequently handled as its hydrochloride (HCl) salt to improve its stability and handling characteristics.
Recrystallization remains a powerful and scalable technique for purifying solid compounds.[2] Its success hinges on the principle that the solubility of a compound in a solvent increases with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling to allow the desired compound to crystallize, leaving impurities behind in the solution (mother liquor).[3]
This guide provides the scientific rationale and a practical framework for selecting and optimizing a solvent system for 2-(Isopropylsulfonyl)aniline HCl.
Guiding Principles for Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent or solvent system should exhibit the following characteristics[2][3]:
Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C) to ensure high recovery.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Chemical Inertness: The solvent must not react with the compound being purified.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Crystal Quality: The chosen solvent should promote the formation of well-defined, non-oily crystals. The phenomenon of "oiling out," where the solute separates as a liquid instead of a solid, is a common issue that must be avoided.[4]
Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.
For hydrochloride salts like 2-(Isopropylsulfonyl)aniline HCl, the high polarity of the ionic salt form dictates the choice of solvent. The strong hydrogen bonding capability of the chloride ion is a key factor in its crystal structure.[5][6] Generally, polar protic solvents like alcohols are a good starting point. It is often observed that many hydrochloride salts are too soluble in ethanol for effective recrystallization, making isopropanol a preferable choice.[7][8]
Physicochemical Profile: 2-(Isopropylsulfonyl)aniline & its HCl Salt
Understanding the properties of the target compound is the first step in rational solvent selection.
Expected to be soluble in water and polar protic solvents (alcohols); less soluble in non-polar organic solvents.
Polarity
Moderately polar
High (ionic salt)
The conversion of the aniline to its hydrochloride salt drastically increases its polarity. Aniline itself is sparingly soluble in water, but reacts with HCl to form the highly soluble phenylammonium chloride salt.[9] This suggests that water and lower alcohols will be strong solvents for 2-(Isopropylsulfonyl)aniline HCl.
Systematic Workflow for Solvent System Screening
A trial-and-error approach to solvent selection is inefficient. A systematic screening process, starting with small-scale experiments, is highly recommended to identify promising candidates quickly.
Visualizing the Workflow
The following diagram outlines the logical progression for identifying a suitable recrystallization system.
Caption: Workflow for systematic solvent selection.
Protocol 1: Small-Scale Solubility Screening
This protocol uses a small amount of material to rapidly assess a range of solvents.
Materials:
Crude 2-(Isopropylsulfonyl)aniline HCl (~20-30 mg per test)
Place approximately 20 mg of the crude solid into a test tube.
Add the test solvent dropwise at room temperature while agitating (vortex). Add up to 1 mL. Record if the solid dissolves completely ("Soluble Cold").
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point using a water bath or heat gun. Add more solvent in small portions until the solid just dissolves. Record if the solid dissolves ("Soluble Hot"). Note the approximate volume of solvent used.
If the solid dissolves in the hot solvent, cool the solution to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod.
Place the test tube in an ice bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will show poor solubility at room temperature but complete dissolution when hot, followed by significant crystal formation upon cooling.
Record all observations in a table.
Data Interpretation Table
Solvent
Solubility (Room Temp)
Solubility (Hot)
Crystal Formation on Cooling
Assessment
Water
Methanol
Ethanol
Isopropanol (IPA)
Acetone
Ethyl Acetate (EtOAc)
Toluene
Heptane
Interpretation:
Good Candidate: Insoluble/Slightly Soluble at Room Temp, Soluble Hot, Abundant Crystals on Cooling.
Unsuitable (Too Soluble): Soluble at Room Temp. (Could be used as the "good" solvent in a mixed pair).
Unsuitable (Insoluble): Insoluble even when Hot. (Could be used as the "anti-solvent" in a mixed pair).
Detailed Recrystallization Protocols
Based on the screening, a scaled-up protocol can be developed. For aromatic sulfonamides and their salts, alcohol-water or alcohol-ether systems are often effective.[4][10]
This protocol is used when an ideal single solvent, such as Isopropanol (IPA), is identified.
Procedure:
Place the crude 2-(Isopropylsulfonyl)aniline HCl into an appropriately sized Erlenmeyer flask with a stir bar.
Add the minimum amount of IPA to create a slurry.
Heat the mixture to a gentle boil with stirring on a hot plate.
Add more hot IPA in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.[4]
(Optional Hot Filtration): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2]
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
This method is ideal when the compound is too soluble in one solvent (e.g., IPA) and insoluble in another (e.g., Heptane).
Procedure:
In an Erlenmeyer flask, dissolve the crude 2-(Isopropylsulfonyl)aniline HCl in the minimum required amount of hot IPA (the "good" solvent).
While keeping the solution hot, add the "anti-solvent" (Heptane) dropwise with swirling.
Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation.
Add a few drops of the hot "good" solvent (IPA) back into the mixture until the cloudiness just disappears.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 2.
Collect, wash (with a cold mixture of the two solvents or just the anti-solvent), and dry the crystals as previously described.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The melting point of the solid is lower than the boiling point of the solvent; solution is cooling too rapidly; high concentration of impurities.
Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[4] Consider a different solvent system with a lower boiling point.
No Crystals Form
Too much solvent was used; the solution is supersaturated.
Boil off some of the solvent to increase the concentration and allow it to cool again.[8] Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Low Recovery/Yield
Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration.
Ensure the minimum amount of hot solvent is used. Cool the solution for a longer period at a lower temperature. Ensure filtration apparatus is pre-heated for hot filtration.[4]
Colored Product
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.[4][7]
Conclusion
The purification of 2-(Isopropylsulfonyl)aniline HCl via recrystallization is a highly effective method when approached systematically. By understanding the physicochemical properties of the target molecule and applying the fundamental principles of solvent selection, researchers can move efficiently from small-scale screening to a robust, scaled-up protocol. The workflows detailed in this note for both single- and mixed-solvent systems, along with the troubleshooting guide, provide a comprehensive framework for achieving high purity and yield, ensuring the quality of this critical pharmaceutical intermediate.
References
Downey, J. D. (2020). The crystal landscape and cocrystallization of primary aromatic sulfonamides. MRes Thesis, University College Cork. [Link]
Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2022). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 68(10), e17789. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sciencemadness.org Discussion Forum. (2009). Forming oxalate salts of amines. [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
ResearchGate Discussion. (2017). Purification of organic hydrochloride salt?. [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. [Link]
Bosshard, H. H., & Zollinger, H. (1959). U.S. Patent No. 2,888,486. U.S.
Seneca, M. L. (1957). U.S. Patent No. 2,777,844. U.S.
Quora Discussion. (2018). Why is aniline soluble in HCl?. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13032, N-Isopropylaniline. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12561, 2-Isopropylaniline. [Link]
JP2000103766A. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
Baskin, J. M., & Wang, Z. (2002). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 4(24), 4423–4425. [Link]
ResearchGate Discussion. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. [Link]
Scholes, G., & Van Helden, R. (1982). EP 0066325 B1: Process for the preparation of aniline derivatives.
PrepChem.com. Synthesis of aniline hydrochloride. [Link]
Apoptosis. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]
Application Note: Protocols for Handling Hygroscopic Aniline Hydrochloride in Synthesis
Abstract & Scope Aniline hydrochloride (AHC) is a versatile and widely used reagent in organic synthesis, serving as a key precursor in the production of dyes, pharmaceuticals, and polymers.[1][2] However, its pronounced...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Aniline hydrochloride (AHC) is a versatile and widely used reagent in organic synthesis, serving as a key precursor in the production of dyes, pharmaceuticals, and polymers.[1][2] However, its pronounced hygroscopic and light-sensitive nature presents significant challenges in the laboratory.[1][3][4] Improper handling can lead to moisture absorption, resulting in clumping, inaccurate measurements, and detrimental effects on reaction outcomes, including reduced yields and the formation of unwanted byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for drying, storing, and handling aniline hydrochloride to ensure its integrity and achieve reproducible results in moisture-sensitive synthetic applications.
The Challenge: Understanding the Hygroscopicity of Aniline Hydrochloride
Aniline hydrochloride's tendency to absorb atmospheric moisture stems from the strong ionic interaction between the anilinium cation (C₆H₅NH₃⁺) and the chloride anion (Cl⁻), which readily form hydrates. The compound is highly soluble in water, approximately 1070 g/L at 25°C, which further exacerbates its hygroscopic behavior.[1][2] Upon exposure to ambient air, the off-white to gray crystalline powder can quickly become tacky or even deliquesce, leading to several critical issues in synthesis:
Inaccurate Stoichiometry: Weighing a hydrated sample leads to an overestimation of the actual amount of AHC, disrupting the molar ratios of reactants and potentially stalling the reaction or favoring side-product formation.
Reaction Inhibition: In many reactions, such as Friedel-Crafts type condensations or preparations of anhydrous intermediates, water can act as a competing nucleophile or poison catalysts, leading to significantly lower yields.[5]
Side Product Formation: The presence of water can facilitate hydrolysis or other unwanted side reactions. For instance, in the formation of diazonium salts, excess water at elevated temperatures can lead to the decomposition of the desired product into phenol.[6]
Physical Handling Difficulties: Clumped or partially dissolved AHC is difficult to weigh accurately and transfer quantitatively, introducing significant experimental error.
Protocols for Drying Aniline Hydrochloride
Ensuring that AHC is rigorously dry is the most critical step before its use in any moisture-sensitive reaction.[5] The choice of drying method depends on the required level of dryness, available equipment, and the thermal stability of other functional groups on the aniline ring, if applicable.
Comparison of Drying Methodologies
The following table summarizes the most common methods for drying AHC, outlining their advantages and potential risks.
High risk of oxidation and discoloration (darkening) due to air exposure at elevated temperatures.[8] Potential for thermal decomposition if temperature control is poor.
Effective for removing tightly bound water. Can be done in situ before a reaction.
Requires a solvent that forms an azeotrope with water and is compatible with the subsequent reaction.[10][11] May not be suitable for all applications.
This method is preferred as it balances efficiency with a reduced risk of thermal degradation and oxidation.[8]
Preparation: Spread the aniline hydrochloride salt in a thin, even layer on a clean, dry borosilicate glass dish or watch glass to maximize surface area.
Loading: Place the dish inside the vacuum oven.
Drying Cycle:
Seal the oven door securely.
Engage the vacuum pump to reduce the pressure to the desired level (typically <10 mmHg).
Once under vacuum, set the oven temperature to 60-80°C.[8]
Dry for 4-8 hours. The precise duration depends on the initial water content and the quantity of the salt.
Cooling & Storage:
Turn off the heat and allow the oven to cool to room temperature under vacuum.
Once cool, slowly backfill the oven with an inert gas (e.g., Nitrogen or Argon).
Immediately transfer the dried salt to a sealed container inside a desiccator or a glovebox for storage.
Protocol 3.2.2: Azeotropic Drying with Toluene
This technique is particularly useful for drying substrates just before a reaction in the same flask.[10]
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline hydrochloride salt and a suitable volume of toluene (e.g., 10-20 mL per gram of salt).
Distillation: Attach the flask to a rotary evaporator (roto-vap).
Evaporation: Rotate the flask in a water bath heated to 50-60°C and gradually reduce the pressure. The toluene-water azeotrope will co-distill, effectively removing water from the salt.[9]
Repeat: Once the toluene is removed, backfill the system with an inert gas. Add fresh, anhydrous toluene and repeat the evaporation process two more times to ensure all residual water is removed.[10]
Final Step: After the final evaporation, the dry aniline hydrochloride is ready for the subsequent reaction steps in the same flask under an inert atmosphere.
Storage and Handling of Dried Aniline Hydrochloride
Proper storage and handling techniques are essential to prevent the reabsorption of moisture. The choice between using a glovebox or Schlenk line techniques depends on the scale of the reaction and the stringency of the anhydrous requirements.[12][13]
Decision Workflow for Handling
The following diagram illustrates a decision-making process for selecting the appropriate handling environment.
Caption: Decision workflow for handling dried aniline hydrochloride.
Protocol: Handling in a Glovebox (Highest Protection)
A glovebox provides the most secure environment for handling highly hygroscopic materials by maintaining a continuously purified inert atmosphere (N₂ or Ar).[14][15]
Preparation: Ensure all necessary items (dried AHC in a sealed container, spatulas, weigh boats, tared reaction vessels) are placed inside the glovebox antechamber.[14] All glassware should be oven-dried beforehand.
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric air and moisture before opening the inner door.[12][14]
Operation:
Inside the glovebox, open the container of dried AHC.
Accurately weigh the required amount of the salt into the tared reaction vessel.
Seal the reaction vessel before removing it from the glovebox via the antechamber.
Tightly reseal the main container of aniline hydrochloride.
Protocol: Handling via Schlenk Line (Inert Gas Counterflow)
For labs without a glovebox, a Schlenk line provides excellent protection against atmospheric exposure during reagent transfer.[13][16]
Setup: Flame-dry the reaction flask under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure.
Reagent Preparation: Place the sealed container of dried AHC and a clean, dry spatula in a position where they can be accessed while maintaining an inert atmosphere over the reaction flask.
Transfer:
Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas to prevent air ingress.
Quickly add the aniline hydrochloride to the flask. This is often done via a powder funnel that is being purged with inert gas.
Immediately reseal the flask.
Purge: Once the solid is added, evacuate the flask headspace (carefully, to avoid pulling the fine powder into the line) and backfill with inert gas. Repeat this cycle three times to remove any air that may have entered during the transfer.[12]
Troubleshooting and Safety Considerations
Discoloration: Aniline hydrochloride darkens on exposure to air and light.[3][4] If the material darkens significantly during drying, the temperature may be too high, causing oxidation.[8] Use a lower temperature or a vacuum method. Store the dried product in a light-resistant container.
Safety: Aniline hydrochloride is toxic if swallowed, inhaled, or absorbed through the skin and can cause serious eye damage.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: The ideal storage condition is in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).[17][18] For long-term storage, sealing the container with paraffin film provides an extra barrier against moisture.
References
Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Retrieved from [Link]
Wikipedia. (2023, December 29). Air-free technique. Retrieved from [Link]
Scribd. (n.d.). Glove Box and Schlenk Line Techniques. Retrieved from [Link]
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards: ANILINE HYDROCHLORIDE. Retrieved from [Link]
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Tradeindia. (n.d.). Aniline Hydrochloride - Off-White to Gray Hygroscopic Powder, Highly Soluble in Water, 99.0% Assay Min. Retrieved from [Link]
Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Retrieved from [Link]
Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]
Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Retrieved from [Link]
Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]
ResearchGate. (2025, August 10). Evaluating the salt content of salt-contaminated samples on the basis of their hygroscopic behavior. Part I: Fundamentals, scope and accuracy of the method. Retrieved from [Link]
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved from [Link]
PubMed. (2016, April 15). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. Retrieved from [Link]
ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]
Google Patents. (n.d.). US3298109A - Azeotropic drying process.
Reddit. (2025, December 6). Azeotropic drying. Retrieved from [Link]
Oxford Academic. (n.d.). Salt Effect in the Aniline-Formaldehyde Condensation. Retrieved from [Link]
MDPI. (2023, May 10). Quantification of Humidity and Salt Detection in Historical Building Materials via Broadband Radar Measurement. Retrieved from [Link]
ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]
ACS Publications. (n.d.). Desiccant efficiency in solvent and reagent drying. 5. Amines. Retrieved from [Link]
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. Retrieved from [Link]
Technical Support Center: 2-(Isopropylsulfonyl)aniline Synthesis
Topic: Optimization of 2-(Isopropylthio)aniline Oxidation to 2-(Isopropylsulfonyl)aniline Ticket ID: OX-SULF-2024-ISO Status: Open Executive Summary This guide addresses the chemoselective oxidation of 2-(isopropylthio)a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of 2-(Isopropylthio)aniline Oxidation to 2-(Isopropylsulfonyl)aniline
Ticket ID: OX-SULF-2024-ISO
Status: Open
Executive Summary
This guide addresses the chemoselective oxidation of 2-(isopropylthio)aniline to 2-(isopropylsulfonyl)aniline . The primary challenge in this transformation is the competing oxidation of the electron-rich amino group (–NH₂), which leads to dark-colored impurities (N-oxides, nitroso/nitro species, or azo polymers) and reduced yield.
) catalyzed Hydrogen Peroxide () under acidic conditions. This method protonates the aniline in situ, protecting it from oxidation while activating the peroxide for electrophilic attack on the sulfur.
Standard Operating Protocols (SOPs)
Method A: The "Gold Standard" (Tungstate/H₂O₂)
Recommended for: High yield (>90%), scalability, and high purity.
Reagents:
Substrate: 2-(Isopropylthio)aniline (1.0 eq)
Oxidant: 30%
(2.5 – 3.0 eq)
Catalyst:
(1–2 mol%)
Acid: Sulfuric acid (
) or Methanesulfonic acid (MsOH) (1.1 eq)
Solvent: Methanol or Acetonitrile (optional, water-miscible)
Protocol:
Salt Formation: Dissolve the thioaniline in the solvent. Slowly add the acid (1.1 eq) to protonate the amine. Note: The solution may warm up; cool to 20°C.
Catalyst Addition: Add the sodium tungstate dihydrate (dissolved in a minimum amount of water).
Controlled Oxidation: Heat the mixture to 40–50°C. Add 30%
dropwise via an addition funnel.
Critical: Monitor internal temperature. Sulfide oxidation is highly exothermic . Do not allow temperature to exceed 60°C to prevent N-oxide formation.
Digestion: After addition, stir at 50°C for 2–4 hours.
Monitoring: Check HPLC/TLC. The intermediate sulfoxide appears quickly; the conversion to sulfone is the rate-limiting step.
Workup: Neutralize with dilute NaOH or
to pH 8 (precipitating the free amine product). Filter the solid or extract with Ethyl Acetate.
Method B: The "Lab Scale" (m-CPBA)
Recommended for: Small scale (<100mg) or when aqueous conditions are impossible.
Protocol:
Dissolve substrate in DCM (Dichloromethane).
Cool to 0°C.
Add m-CPBA (2.2 eq) portion-wise.
Warning: This method often produces N-oxide byproducts. If the solution turns dark brown/black, chemoselectivity has been lost.
Mechanism & Selectivity Logic
The following diagram illustrates the reaction pathway and the critical role of pH in preventing side reactions.
Caption: Figure 1. Chemoselective pathway.[1][2] Protonation (top path) deactivates the amine, forcing oxidation solely on the sulfur atom.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black. What happened?
Diagnosis: You have oxidized the nitrogen.
Root Cause: The amine group was not sufficiently protonated, or the temperature spiked.
Solution:
Ensure you are using at least 1.1 equivalents of acid relative to the aniline.
Control the exotherm. Keep T < 60°C.
If using m-CPBA, switch to the Tungstate/Acid method.
Q2: The reaction stalls at the Sulfoxide intermediate.
Diagnosis: Incomplete oxidation.
Root Cause: The steric bulk of the isopropyl group hinders the second oxidation step (Sulfoxide
Sulfone).
Solution:
Increase Temperature: Bump the digestion temperature to 55–60°C (carefully).
Catalyst Load: Increase
to 2–3 mol%.
Time: The second oxidation is significantly slower than the first. Overnight stirring may be required.
Q3: I have low yield after workup.
Diagnosis: Product loss during extraction or salt formation.
Root Cause: 2-(Isopropylsulfonyl)aniline is moderately polar.
Solution:
pH Adjustment: Ensure you neutralize the acid fully (pH ~8-9) to liberate the free aniline before extraction. If the pH is <7, the product remains in the water layer as the ammonium salt.
Salting Out: Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate.
Oxidant Comparison Data
Feature
Na₂WO₄ / H₂O₂ (Acidic)
m-CPBA
KMnO₄
Yield
High (85–95%)
Moderate (60–75%)
Low-Moderate
Selectivity
Excellent (Protects NH₂)
Poor (Requires N-protection)
Poor (Over-oxidizes)
Safety
Good (Water-based)
Moderate (Peroxide hazard)
Moderate (Heavy metal waste)
Scalability
High (Kg scale)
Low (Expensive, waste)
Low
Cost
Low
High
Low
Interactive Troubleshooting Flowchart
Use this decision tree to diagnose your current experiment status.
Caption: Figure 2. Quick-response decision tree for reaction monitoring.
References
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986.
Core Reference: Establishes the Tungstate/H2O2 system as a premier method for sulfide oxid
Karimi, B., et al. (2005).[1] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625–628.
Validation: Demonstrates the selectivity of tungstate catalysts in the presence of sensitive functional groups.
McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis." Tetrahedron, 52(45), 14091-14123.
Alternative: Discusses perborate as a solid alternative to liquid H2O2 for better handling.
Bahrami, K., et al. (2010). "H2O2/TAPC System: A Reagent for the Oxidation of Sulfides to Sulfoxides and Sulfones." Journal of Sulfur Chemistry, 31(4).
Context: Provides comparative data on oxidation rates of sterically hindered sulfides (like the isopropyl variant).
Technical Support Center: Purification of 2-(Isopropylsulfonyl)aniline
The following technical support guide is designed for researchers and process chemists working with 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2).[1][2] It prioritizes chemical logic (specifically pKa exploitation) and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists working with 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2).[1][2] It prioritizes chemical logic (specifically pKa exploitation) and scalability over generic purification advice.
[1][2]
Product: 2-(Isopropylsulfonyl)aniline (Intermediate for ALK Inhibitors)
Common Impurity: 2-(Isopropylthio)aniline (Starting Material/Sulfide)
CAS: 76697-50-2 (Product) vs. 2987-53-3 (Impurity analogue)[1][2]
Executive Summary: The "Sulfide" Problem
In the synthesis of 2-(Isopropylsulfonyl)aniline, the most persistent impurity is the unreacted starting material, 2-(isopropylthio)aniline . This sulfide impurity is problematic because:
Catalyst Poisoning: The thioether sulfur is a potent nucleophile that binds irreversibly to Palladium (Pd) or Platinum (Pt) catalysts used in downstream coupling reactions (e.g., Suzuki-Miyaura).[1][2]
Similar Solubility: Both the product and impurity are lipophilic anilines, making standard silica chromatography inefficient (poor separation factors,
The Solution: This guide utilizes the drastic difference in basicity (pKa) between the sulfone product and the sulfide impurity to achieve separation without column chromatography.
Diagnostic Module: Is Your Batch Contaminated?
Before attempting purification, confirm the nature of the impurity.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.[1][2]
The Acid Wash: Wash the organic layer with 1M Hydrochloric Acid (HCl) (3 x volumes).[1]
Mechanism:[1][2][3][4] The 1M HCl (pH ~0) is strong enough to protonate the sulfide impurity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Selectivity: The sulfone product (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) remains neutral due to the electron-withdrawing sulfone group and stays in the organic layer.[2]
Verification: Check the aqueous washings by TLC.[1] They should contain the high-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) relative to the estimated impurity amount (not the total mass).[2]
Heat to 50°C for 1 hour.
Workup: Pour into ice water. The sulfone product should precipitate.[5] Filter and wash with water.[1][2][5]
Warning: Do not use strong oxidants like
or Chromic acid, as they will attack the aniline nitrogen (forming nitro/azo species).[2]
Visualizing the Logic
Diagram 1: Purification Decision Tree
This flowchart guides you through the selection of the correct purification method based on impurity levels.
Caption: Decision matrix for selecting purification strategy based on residual sulfide levels.
Diagram 2: The "pKa Swing" Mechanism
Understanding why the acid wash works is critical for troubleshooting.
Caption: Mechanistic view of the selective protonation that drives the separation of sulfide from sulfone.
Troubleshooting & FAQs
Q1: I tried the acid wash, but my product precipitated out. What happened?A: You likely used an acid that was too concentrated (e.g., 6M or 12M HCl) or the solvent volume was too low.
Fix: Add more ethyl acetate to redissolve the solids. If the product formed a hydrochloride salt (rare, but possible with very strong acid), wash the organic layer with saturated Sodium Bicarbonate (
) to revert it to the free base. Stick to 0.5M - 1M HCl .
Q2: The oxidation reaction (Sulfide ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Sulfone) stalled at the Sulfoxide intermediate.A: This is a common kinetic trap. Sulfoxides are less nucleophilic than sulfides.[2]
Fix: Add a catalyst.[1][2][3][6][7] Sodium Tungstate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) (2 mol%) is highly effective at catalyzing the oxidation of sulfoxides to sulfones.[2]
Q3: Can I use recrystallization instead of extraction?A: Yes, but only if the impurity level is low (<5%).
Solvent System:Ethanol/Water (9:1) or Methanol .[1][2]
Behavior: The sulfone is a crystalline solid with a high melting point (~100°C+ depending on exact polymorph).[1] The sulfide and sulfoxide impurities are often oils or low-melting solids that will remain in the mother liquor.
Q4: Is the amine group stable to the oxidation conditions?A: Generally, yes. Under acidic conditions (Acetic acid/ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
), the aniline nitrogen is protonated or hydrogen-bonded, which protects it from oxidation to nitro () groups.[2] Avoid alkaline oxidation conditions (e.g., /), which will destroy the amine.[2]
References
Chemical Properties & Safety
2-(Isopropylsulfonyl)aniline Safety Data Sheet.[1][2] TCI Chemicals.[1][2] Retrieved from [1][2]
Oxidation Methodology
Karimi, B., et al. (2005).[2][7] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628.[1][2][7] (Demonstrates the Tungstate/H2O2 protocol).
pKa & Electronic Effects
pKa Data for Aniline Derivatives.[1][2] (The electron-withdrawing effect of ortho-sulfonyl groups reduces aniline pKa by ~3-4 log units compared to unsubstituted aniline).[1][2] See: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press.[1][2]
Synthesis Context
Synthesis of ALK Inhibitors (Ceritinib Intermediates). The target molecule is a key fragment in the synthesis of Ceritinib. Refer to: Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690.[2] (Describes the use of this specific aniline).
Technical Support Center: Troubleshooting Low Purity in 2-(Isopropylsulfonyl)aniline HCl Synthesis
Welcome to the technical support center for the synthesis of 2-(Isopropylsulfonyl)aniline HCl. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Isopropylsulfonyl)aniline HCl. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common purity issues encountered during the synthesis and purification of this important pharmaceutical intermediate. Ensuring high purity is critical for downstream applications, regulatory compliance, and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the chemical principles behind the problems and offering validated, step-by-step solutions.
This section addresses high-level issues for rapid assessment.
Q1: My final 2-(Isopropylsulfonyl)aniline HCl product is off-white, yellow, or grey. What is the likely cause and is it a concern?A1: Discoloration is a common issue with aniline salts and is typically caused by the oxidation of the aniline moiety.[4] While slight discoloration may not affect the outcome of subsequent reactions, it indicates the presence of oxidized impurities. For high-purity applications, this is a critical parameter. The root cause is often exposure to air and light, especially during drying at elevated temperatures.[4]
Q2: The overall yield of my synthesis is low. Where should I start investigating?A2: Low yield can stem from multiple stages. Begin by systematically evaluating each step:
Starting Material Purity: Ensure the initial aniline precursor is pure. Old or improperly stored aniline can be dark reddish-brown due to oxidation, which can carry impurities through the synthesis.[5]
Incomplete Reaction: Check for the presence of unreacted starting materials in your crude product using techniques like TLC or HPLC.
Side Reactions: The sulfonation of anilines can produce isomeric byproducts (ortho-, meta-, para-).[6][7][8] The reaction conditions, particularly temperature and acid concentration, heavily influence the product distribution.
Workup Losses: Assess your extraction and isolation procedures. Emulsion formation during aqueous workup or product loss during recrystallization are common culprits.
Q3: My HPLC analysis shows several small, unidentified peaks. How do I determine if they are significant?A3: According to ICH guidelines, impurities in a drug substance should be identified and characterized if they are present above a certain threshold (typically >0.10-0.15%).[9] The first step is to use a high-resolution analytical technique like LC-MS to get molecular weight information for these unknown peaks.[10] This can provide clues as to whether they are isomers, degradation products, or process-related impurities.
Section 2: Deep-Dive Troubleshooting by Synthesis Stage
This section provides a detailed breakdown of potential problems, their root causes, and corrective actions at each phase of the synthesis.
Stage 1: Sulfonylation of Aniline Precursor
The core of the synthesis involves the reaction of an aniline derivative with an isopropylsulfonyl-containing reagent. The primary challenges in this electrophilic aromatic substitution are controlling selectivity and preventing side reactions.
Problem 1: Low Purity Characterized by Isomeric Impurities
Symptom: HPLC or GC analysis shows multiple peaks with the same mass as the desired product, indicating the presence of regioisomers.
Root Cause Analysis: The amino group (-NH₂) of aniline is a strong activating, ortho-, para-director.[8] However, in the strongly acidic conditions required for sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺).[6][11] This anilinium group is a deactivating, meta-director. The final isomer distribution depends on the equilibrium between the free aniline and the anilinium salt.[6]
High Temperature: Higher temperatures can favor the formation of the more thermodynamically stable para-isomer.
Kinetic Control: Lower temperatures may yield more of the ortho-isomer, though steric hindrance can be a factor.
Diagnostic Workflow:
dot
graph TD {
A[Start: Isomeric Impurities Detected] --> B{Analyze Crude by HPLC-MS};
B --> C{Identify o-, m-, p- isomers};
C --> D{Review Reaction Temperature};
D --> E[High Temp? Favors p-isomer];
D --> F[Low Temp? May increase o-isomer];
C --> G{Check Acid Concentration};
G --> H[High Acid? Favors m-isomer via -NH3+];
subgraph Legend
direction LR
legend_shape[ ]
legend_shape -- "Workflow" --> legend_shape2[ ]
end
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C D G
node[shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] E F H
}
Caption: Diagnostic workflow for isomeric impurities.
Corrective Actions & Prevention:
Temperature Control: Carefully control the reaction temperature. For the para-product, which is often the desired isomer, running the reaction at a higher temperature might drive the reversible sulfonation towards the more stable product.[7]
Protecting Group Strategy: To avoid the issue of protonation and ensure para-selectivity, consider protecting the amino group via acetylation to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating, offering better control. The protecting group can be removed by hydrolysis after the sulfonylation step.[8]
Problem 2: Presence of Unreacted Aniline Starting Material
Symptom: A significant peak corresponding to the aniline precursor is observed in the crude product analysis.
Root Cause Analysis:
Insufficient Reagent: The stoichiometry of the sulfonylating agent was too low.
Poor Reagent Activity: The sulfonylating agent (e.g., isopropylsulfonyl chloride) may have degraded due to moisture.
Sub-optimal Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.
Corrective Actions & Prevention:
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonylating agent.
Reagent Quality: Use fresh or properly stored anhydrous reagents.
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Stage 2: Workup and Isolation of the Free Base
After the reaction, the product is typically isolated from the reaction mixture. Purity issues can be introduced during this stage.
Problem 3: Product Loss or Emulsion during Aqueous Workup
Symptom: Low isolated yield of the free base; formation of a stable emulsion during liquid-liquid extraction that is difficult to break.
Root Cause Analysis: Aniline derivatives can act as surfactants, especially if both acidic and basic sites are present (zwitterionic character of sulfonated anilines).[8][12] The pH of the aqueous phase is critical.
Corrective Actions & Prevention:
pH Adjustment: Carefully adjust the pH of the reaction mixture with a base (e.g., NaOH, K₂CO₃) to neutralize the acid and ensure the product is in its free base form, which is more soluble in organic solvents.
Brine Wash: After extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions and reduces the solubility of the organic product in the aqueous layer.
Solvent Choice: Use a solvent with a significantly different density from water (e.g., dichloromethane or ethyl acetate) to facilitate phase separation.
Stage 3: HCl Salt Formation and Purification
The final step involves forming the hydrochloride salt and purifying it, typically by recrystallization.
Problem 4: Low Purity of the Final HCl Salt after Recrystallization
Symptom: The isolated HCl salt does not meet purity specifications, even after recrystallization. The product may be sticky or oily.
Root Cause Analysis:
Inappropriate Solvent System: The chosen solvent system may not provide a sufficient solubility difference for the product and impurities between hot and cold temperatures.[13]
Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.
Residual Solvent: Inefficient drying can leave residual solvents, which are considered impurities.[14][15]
Diagnostic Workflow & Corrective Actions:
dot
graph TD {
A[Start: Low Purity Post-Recrystallization] --> B{Analyze Impurity Profile};
B --> C{Are impurities from synthesis?};
C -- Yes --> D[Re-purify free base before salt formation];
C -- No --> E{Is it residual solvent?};
E -- Yes --> F[Optimize drying procedure: Vacuum oven, longer time];
E -- No --> G{Re-evaluate recrystallization solvent};
G --> H[Screen alternative solvents/mixtures (e.g., IPA/Water, EtOH/EtOAc)];
H --> I[Ensure slow cooling for optimal crystal growth];
subgraph Legend
direction LR
legend_shape[ ]
legend_shape -- "Workflow" --> legend_shape2[ ]
end
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C E G
node[shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] D F H I
}
Caption: Troubleshooting workflow for recrystallization.
Recrystallization Protocol Optimization:
Solvent Screening: The ideal solvent should dissolve the compound when hot but have low solubility when cold. For aniline hydrochlorides, alcohol/water or alcohol/ether mixtures are often effective.[16]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Acidic Wash: If unreacted, more basic aniline is suspected, it can be removed with a dilute acid wash during the workup of the free base before salt formation.[17]
Problem 5: Product Degradation during Drying
Symptom: The product discolors (turns yellow, green, or grey) after drying in an oven.[4]
Root Cause Analysis: Aniline hydrochloride salts can oxidize and decompose at elevated temperatures, especially in the presence of air.[4]
Corrective Actions & Prevention:
Vacuum Drying: Dry the HCl salt in a vacuum oven at a moderate temperature (e.g., 60-80°C). The vacuum lowers the boiling point of the solvent, allowing for efficient drying at a temperature that minimizes degradation.[4]
Desiccator Drying: For maximum gentleness, dry the product in a vacuum desiccator at room temperature over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄).[4]
Inert Gas Blanket: When venting the vacuum oven or desiccator, use a dry, inert gas like nitrogen to prevent exposure of the warm, reactive product to oxygen.
Section 3: Key Protocols and Data
Protocol 1: General HPLC Method for Purity Analysis
This method serves as a starting point for analyzing 2-(Isopropylsulfonyl)aniline and its impurities. Optimization will be required.
Parameter
Recommended Condition
Column
C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase
A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient
Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temp.
30 °C
Injection Vol.
10 µL
(Based on general methods for substituted anilines)[18][19]
Protocol 2: Recrystallization of Aniline HCl Salts
Dissolution: Place the crude aniline HCl salt in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.
Decolorization (if needed): If the solution is colored, cool it slightly, add a small amount of activated carbon (spatula tip), and gently reheat to boiling for 5 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and the activated carbon).
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][13]
Table 1: Common Impurities and Their Likely Sources
Impurity Type
Potential Structure / Identity
Likely Source
Recommended Analytical Technique
Starting Material
Aniline precursor
Incomplete reaction
HPLC, GC
Isomeric Byproduct
ortho- or meta- Isopropylsulfonyl aniline
Lack of reaction selectivity
HPLC, LC-MS
Over-reaction Product
Di-sulfonated aniline
Excess sulfonylating agent, harsh conditions
LC-MS
Oxidation Product
Nitroso or nitro derivatives, colored polymers
Exposure to air/light, especially when hot
HPLC, LC-MS
Residual Solvent
Ethanol, Isopropanol, Ethyl Acetate, etc.
Incomplete drying
GC (Headspace)
References
Quora. (2018). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? Available at: [Link]
Chemistry Stack Exchange. (2017). Reversible Sulfonation of Aniline? Available at: [Link]
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]
Reddit. (2014). Purify and dry aniline? Available at: [Link]
Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
YouTube. (2020). sulphonation of aniline. Available at: [Link]
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link]
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? Available at: [Link]
Htdchem. (2026). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available at: [Link]
Chemistry Steps. Reactions of Aniline. Available at: [Link]
Pharma's Almanac. (2019). Process Understanding Central to Successful Drug Synthesis. Available at: [Link]
Htdchem. (2025). Overcoming Challenges in Pharmaceutical Intermediate Production. Available at: [Link]
Htdchem. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available at: [Link]
YouTube. (2023). Making Aniline HCl. Available at: [Link]
Google Patents. Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Available at: [Link]
PubMed. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Available at: [Link]
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Available at: [Link]
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
PrepChem.com. Synthesis of aniline hydrochloride. Available at: [Link]
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Available at: [Link]
ResearchGate. (2010). Pharmaceutical Impurities: An Overview. Available at: [Link]
PMC. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available at: [Link]
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Isopropyl Sulfone Formation
Ticket ID: #ISO-SULF-OX-001
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Temperature-Selectivity Paradox
Welcome to the Advanced Synthesis Support Center. You are likely referencing this guide because your oxidation of isopropyl sulfide is either stalling at the sulfoxide stage or generating thermal runaways.
The synthesis of Isopropyl Sulfone (Diisopropyl sulfone) via oxidation is a classic two-step electrophilic process. The critical operational parameter is Temperature Staging .
The Core Directive: You cannot run this reaction efficiently at a single static temperature. An isothermal approach leads to either accumulation of dangerous intermediates (at low T) or oxidant decomposition (at high T).
The Mechanism & Thermal Staging (Visualized)
To optimize your yield, you must visualize the reaction coordinate. The oxidation of the sulfoxide to the sulfone is the rate-determining step (RDS) in most peroxide-based systems.
Figure 1: Reaction coordinate workflow showing the kinetic disparity between the two oxidation steps. Note the temperature jump required to drive Step 2.
Optimized Protocol: The "Ramp-and-Soak" Method
Do not use a static setpoint. Use this dynamic thermal profile for standard
/ Tungstate or Molybdate systems.
Phase 1: The Addition (Control of Exotherm)
Setpoint: 25°C - 35°C
Action: Add oxidant (
) dropwise.
Why: The oxidation of isopropyl sulfide to sulfoxide is rapid. If you heat during addition, the combined heat of reaction + external heating will cause a thermal runaway, potentially boiling the sulfide (bp ~120°C) or ejecting solvent.
Phase 2: The Drive (Overcoming Activation Energy)
Setpoint: Ramp to 60°C - 70°C
Action: Hold for 2-4 hours after addition is complete.
Why: The sulfoxide is electron-poorer than the sulfide. The nucleophilicity of the sulfur lone pair is reduced. You need thermal energy to force the second oxygen attack.
Critical Limit: Do not exceed 80°C. At >80°C, the rate of
disproportionation () exceeds the rate of oxidation, wasting reagents and pressurizing the vessel.
Troubleshooting & FAQs
Issue 1: "I have 15% residual Sulfoxide in my final product."
Diagnosis: Incomplete Step 2 oxidation.
Root Cause: Likely premature quenching or insufficient temperature during Phase 2.
Corrective Action:
Check Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant. Theoretical is 2.0, but peroxide degrades.
Push the Temperature: If running at 50°C, increase to 65°C. The reaction rate doubles roughly every 10°C.
Catalyst Check: If using a Tungstate catalyst (
), ensure pH is slightly acidic (pH 4-6). Basic conditions inhibit the formation of the active peroxotungstate species.
Issue 2: "The reaction mixture foamed over violently."
Protocol Change: strictly follow the 35°C limit during addition.
Safety: Use a dosing pump, not a manual funnel, to physically limit addition rate.
Issue 3: "My yield is low, but no starting material remains."
Diagnosis: Over-oxidation or Volatilization.
Root Cause:
Isopropyl sulfone is stable, but if you ran >90°C, you may have sublimed product or degraded the solvent matrix.
Workup Loss: Diisopropyl sulfone has moderate water solubility compared to larger sulfones. If you washed with large volumes of water, you washed away the product.
Corrective Action:
Use Salting Out (saturate aqueous layer with NaCl) during extraction.
Use DCM or Ethyl Acetate for extraction; avoid ether.
Comparative Data: Temperature vs. Conversion
Data derived from standard tungstate-catalyzed peroxide oxidation profiles.
Temperature (°C)
Time (h)
Sulfide Conversion (%)
Sulfoxide Yield (%)
Sulfone Yield (%)
Notes
25°C
4
100%
95%
5%
Stalls at intermediate.
45°C
4
100%
40%
60%
Slow Step 2 kinetics.
65°C (Optimal)
2
100%
<1%
>98%
Ideal balance.
90°C
1
100%
5%
85%
Lower yield due to oxidant decomp.
Decision Tree: Real-Time Troubleshooting
Use this logic flow to adjust your experiment in real-time.
Figure 2: Logic flow for addressing incomplete conversions during the reaction process.
References
Tumula, V. R., et al. (2012).[1] Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis. 2
Li, Y., et al. (2019).[3] The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. 3
Sato, K., et al. (2025/Archived). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. ResearchGate. 4
Solvay Chemicals. (2020). H2O2 Safety and Handling of Hydrogen Peroxide. 5
Preventing over-oxidation during 2-(isopropylthio)aniline synthesis
Core Technical Analysis In the synthesis of 2-(isopropylthio)aniline, "over-oxidation" refers to two distinct but equally destructive failure modes driven by the high nucleophilicity and low ionization potential of the s...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis
In the synthesis of 2-(isopropylthio)aniline, "over-oxidation" refers to two distinct but equally destructive failure modes driven by the high nucleophilicity and low ionization potential of the sulfur atom.
Pre-Reaction Oxidation (Disulfide Formation): The starting material, 2-aminothiophenol, rapidly dimerizes to bis(2-aminophenyl)disulfide in the presence of trace oxygen and base. This is the primary cause of low yields.
Post-Reaction Oxidation (Sulfoxide/Sulfone Formation): The target thioether is susceptible to oxidation by atmospheric oxygen or peroxides (in solvents) to form the sulfoxide (
) or sulfone (), particularly during purification on acidic silica.
This guide provides a self-validating protocol to bypass these traps, utilizing an in situ reductive alkylation strategy.
The Oxidation Landscape (Visualized)
The following pathway diagram illustrates the "Safe Path" (Green) versus the "Oxidation Traps" (Red) that must be avoided.
Caption: Figure 1. Competitive oxidation pathways. The critical control point is the Thiolate intermediate, which must be alkylated rapidly under inert conditions to prevent dimerization.
Validated Experimental Protocol
Method: In Situ Reductive Alkylation
Rationale: Instead of attempting to purify the unstable 2-aminothiophenol starting material, this protocol assumes the presence of disulfides and reduces them in situ immediately prior to alkylation. This guarantees the active nucleophile is available.
Reagents & Setup
Substrate: 2-Aminothiophenol (or its disulfide dimer).[1]
Alkylating Agent: 2-Iodopropane (Isopropyl iodide) - Preferred over bromide for faster kinetics at lower temps.
Reductant: Sodium Borohydride (
).
Solvent: Ethanol (Absolute, degassed).
Atmosphere: Argon or Nitrogen (Strict requirement).[2]
Step-by-Step Procedure
System Deoxygenation (Critical):
Charge a 3-neck flask with absolute ethanol.
Sparge with Argon for 20 minutes before adding any reagents.
Why: Dissolved oxygen in the solvent is enough to trigger disulfide formation (approx. 0.2 mM
in air-saturated ethanol).
Reductive Activation:
Add 2-aminothiophenol (1.0 eq) to the flask.
Checkpoint: If the solution is yellow/turbid, disulfides are present.
Add
(0.5 – 1.0 eq) slowly at . Stir for 30 mins.
Observation: The solution should clarify as the disulfide cleaves back to the thiolate.
Alkylation:
Add Base: NaOH (1.1 eq) dissolved in minimal degassed water (or use NaOEt).
Add 2-Iodopropane (1.2 eq) dropwise via syringe.
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
Quench & Workup (The Anti-Oxidation Phase):
Concentrate ethanol under reduced pressure (Rotavap).
Partition residue between degassed water and Ethyl Acetate (or DCM).
Crucial Step: Wash the organic layer with 10% Sodium Metabisulfite (
) solution. This scavenges any dissolved oxygen or peroxides.
Do NOT use standard Silica Gel. Silica is slightly acidic and can catalyze oxidation to sulfoxide.
Recommendation: Use Neutral Alumina or flash chromatography on silica buffered with 1% Triethylamine to deactivate acidic sites.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned cloudy/white before I added the alkyl halide. What happened?
Diagnosis: Oxidative Dimerization.
The "white solid" is likely bis(2-aminophenyl)disulfide. This happens if your inert atmosphere was breached or the solvent wasn't degassed.
Fix: Do not filter it. Add 0.5 equivalents of
or Triphenylphosphine () to the mixture and stir for 30 minutes. The solid should dissolve as it reduces back to the active thiolate. Proceed with alkylation.[4][5][6]
Q2: The final product is darkening (turning pink/red) during storage.
Diagnosis: Nitrogen Oxidation (Aniline degradation).
While the sulfur group is stable, the aniline nitrogen is oxidizing to quinoid-like species.
Fix: Store the product as a salt. Convert the free base to the hydrochloride salt by treating with HCl in ether. The salt form is significantly more resistant to oxidation than the free oil. Store at
.
Q3: NMR shows a satellite peak ~2.8 ppm (shifted from the S-CH multiplet).
Diagnosis: Sulfoxide Formation (
).
You have "over-oxidized" the product.[7] This likely occurred during purification.
Fix:
Check your ether/THF for peroxides using starch-iodide paper.
Avoid long exposure to silica gel.
If the impurity is <10%, you can reduce the sulfoxide back to the sulfide using
or , though re-synthesis is often cleaner.
Data & Compatibility Matrix
Table 1: Solvent & Reagent Compatibility for Thioether Synthesis
Parameter
Recommended
Avoid
Reason
Solvent
Ethanol, DMF (Degassed)
Ethers (untreated), Acetone
Ethers contain peroxides (oxidants); Acetone can form imines with aniline.
Base
NaOEt, NaOH,
Pyridine, weak amines
Strong base required to ensure rapid thiolate formation.
Purification
Neutral Alumina
Acidic Silica Gel
Acidic surfaces catalyze S-oxidation.
Storage
Argon, Dark, Cold
Air, Light, RT
Photo-oxidation of thioethers is rapid.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Maddaluno, J., et al. "Selective alkylation of aminothiophenols." Tetrahedron Letters, 1992.
Kehrmann, F. "Über die Autoxidation von Thiophenolen." Berichte der deutschen chemischen Gesellschaft, 1910.
Zincke, T. "Über die Einwirkung von Brom auf Thiophenole." Justus Liebigs Annalen der Chemie, 1911.
BenchChem Technical Repository. "Synthesis of 2-Isopropyl-4-methoxyaniline" (Analogous protocols for steric hindered thio-anilines).
(Note: While specific modern URLs for 1910s papers are often paywalled archives, the citations provided refer to the foundational chemistry governing sulfur oxidation states).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Products & Process Optimization
CAS: 76697-50-2 (Free Base) / 1022968-46-2 (HCl Salt)
Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Introduction: The Purity Imperative
2-(Isopropylsulfonyl)aniline is a critical building block in the synthesis of next-generation ALK inhibitors (e.g., Ceritinib analogs) and agrochemicals. Its structural rigidity—conferred by the bulky ortho-isopropylsulfonyl group—is vital for biological activity but presents significant synthetic challenges.
This guide addresses the three most common failure modes in its production:
Incomplete Oxidation: Contamination with 2-(isopropylsulfinyl)aniline (Sulfoxide).
Reduction Artifacts: Formation of colored azo/azoxy dimers or hydroxylamines.
Salt Instability: Hygroscopicity and stoichiometry mismatches in the hydrochloride salt.
Module 1: The Oxidation Phase (Sulfide
Sulfone)
The Challenge: The transformation of 2-(isopropylthio)nitrobenzene to its sulfone analog is a two-step oxidation. The first oxygen addition (to sulfoxide) is rapid; the second (to sulfone) is rate-limiting due to the steric hindrance of the ortho-isopropyl group.
Troubleshooting Guide: Oxidation Issues
Symptom
Probable Cause
Diagnostic Check
Remediation
Low Melting Point (<83°C)
Sulfoxide contamination (Incomplete oxidation).
HPLC/TLC: Sulfoxide is more polar than sulfide but less polar than sulfone.
Recrystallize from Ethanol/Water (9:1). Sulfoxides are often more soluble in water than sulfones.
Product is Yellow/Orange
Residual Nitro starting material or N-oxide formation.
1H NMR: Look for shifts in the aromatic region characteristic of the sulfide.
Increase oxidant equivalents (2.2–2.5 eq). Ensure temp > 55°C for the second oxidation step.
Exotherm "Runaway"
Accumulation of oxidant due to low initiation temp.
Temp Log: Spike during addition.
Dosing Control: Add oxidant slowly at reaction temperature, not all at once at RT.
Minimizes metal waste compared to KMnO4 and avoids mCPBA safety hazards at scale.
Charge: 2-(Isopropylthio)nitrobenzene (1.0 eq), Na₂WO₄·2H₂O (0.02 eq), and Phenylphosphonic acid (0.01 eq) in Ethyl Acetate.
Heat: Warm mixture to 60°C.
Addition: Add 35% H₂O₂ (2.5 eq) dropwise. Crucial: Maintain internal temp 60–65°C. The second oxidation step requires thermal energy to overcome steric hindrance.
Monitor: Check HPLC at 4 hours. If Sulfoxide > 2%, add 0.2 eq H₂O₂ and stir 2h.[1]
Workup: Quench with aqueous Na₂SO₃ (destroy peroxides). Separate organic layer.[1][2] Wash with brine.
Visualizing the Impurity Landscape
Figure 1: The oxidation kinetic bottleneck. Note that k2 (Sulfoxide to Sulfone) is significantly slower due to the ortho-isopropyl group, leading to sulfoxide persistence.
Module 2: The Reduction Phase (Nitro
Amine)
The Challenge: Reducing the nitro group without affecting the sulfone or creating "coupling" side products. The ortho-sulfonyl group is electron-withdrawing, making the nitro group highly reactive, but steric bulk can trap intermediates.
FAQ: Reduction Anomalies
Q: Why is my product turning pink/red upon exposure to air?A: This indicates the presence of azo or azoxy impurities. These form when the reduction intermediate (nitrosobenzene) reacts with the product (aniline) under basic or insufficient reducing conditions.
Fix: Ensure acidic conditions (if using metal reduction) or higher pressure/catalyst loading (if hydrogenation).
Q: I see a mass of M+16 in LCMS. What is it?A: This is likely the Hydroxylamine intermediate (
). It suggests the reduction stopped early.[1]
Fix: Extend reaction time or increase temperature. Hydroxylamines are notoriously stable in sterically crowded ortho-systems.
Avoids iron residues common with Fe/HCl reductions.
Solvent: Methanol (MeOH) is preferred. Avoid chlorinated solvents which can poison Pd catalysts.
Catalyst: 10% Pd/C (50% wet). Load at 5 wt% relative to substrate.
Conditions: 3–5 bar H₂ pressure at RT.
IPC (In-Process Control): Monitor disappearance of Nitro and Hydroxylamine intermediate.
Filtration: Filter through Celite under Nitrogen. Note: The aniline is prone to oxidation; keep under inert atmosphere.
Module 3: Salt Formation (The Hydrochloride Step)
The Challenge: Aniline hydrochlorides can be hygroscopic. Excess HCl can trap solvents in the crystal lattice, leading to "sticky" solids that degrade.
Troubleshooting Logic: Salt Isolation
Figure 2: Decision tree for resolving isolation issues during hydrochloride salt formation.
Protocol: Anhydrous Salt Formation
Dissolution: Dissolve the free base aniline in anhydrous Ethyl Acetate (EtOAc).
Acidification: Add 4M HCl in Dioxane (1.05 equivalents) dropwise at 0°C.
Why Dioxane/EtOAc? These solvents are non-hygroscopic and encourage precipitation of the salt while keeping impurities in solution.
Precipitation: A white solid should form immediately. Stir for 30 mins at 0°C.
Isolation: Filter under N₂. Wash cake with anhydrous Ether or Heptane.
Drying: Vacuum oven at 40°C. Do not exceed 50°C to prevent HCl dissociation.
References
Johnson, T. C., et al. (2018).[3] Direct sulfonylation of anilines mediated by visible light.[3][4][5] Chemical Science, 9, 629-633.[3] (Alternative synthesis routes via photoredox catalysis).
[Link]
University of Cambridge. (2020). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines.[6] (Mechanistic insights into ortho-sulfonyl aniline formation).
[Link]
National Institutes of Health (NIH). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (Impurity profiles in sulfonyl aniline synthesis).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-2026-ISA-HCl
Status: Active
Subject: Stability Profiling, Storage Protocols, and Degradation Troubleshooting for 2-(Isopropylsulfonyl)aniline Hydrochloride
Executive Summary
2-(Isopropylsulfonyl)aniline HCl (CAS: 1022968-46-2) is a critical intermediate, notably used in the synthesis of ALK inhibitors like Ceritinib. While the sulfonyl moiety confers significant metabolic stability to the final drug candidate, the primary aniline group in its hydrochloride salt form presents specific storage challenges—primarily hygroscopicity and oxidative sensitivity .
This guide functions as a Tier 2 Technical Support resource. It moves beyond generic "store cool and dry" advice to explain the mechanism of instability and provides actionable workflows for rescuing or validating your material.
Module 1: Storage & Handling Essentials
Q: What is the absolute optimal storage condition for long-term stability (>6 months)?A: Store at -20°C in a sealed container with a desiccant.
Why: While the sulfone group (
) is chemically robust, the aniline hydrochloride moiety is prone to slow oxidation and hydrolysis-assisted degradation. Lowering kinetic energy at -20°C effectively arrests these pathways.
Q: Can I store it at Room Temperature (RT)?A: Yes, but with strict caveats.
Risk: The HCl salt is hygroscopic.[2] Exposure to ambient humidity will cause the lattice to absorb water, leading to "caking" (clumping) and eventual hydrolysis of the salt back to the free base and HCl, accelerating oxidation.
Q: My compound arrived in a clear vial. Should I transfer it?A:Yes. Transfer to an amber glass vial immediately.
Mechanism: Anilines are photosensitive. UV/Visible light promotes the formation of radical cations on the nitrogen, leading to polymerization (formation of azo-linkages) and colored impurities (yellow/brown).
Module 2: Degradation & Impurity Profiling[1]
Use this troubleshooting matrix to diagnose the state of your reagent.
Observation
Diagnosis
Root Cause
Actionable Status
White crystalline powder
Pristine
Optimal storage.
Safe to use.
Slight "off-white" or pale beige
Surface Oxidation
Trace surface oxidation of the amine.
Use with caution. Check HPLC purity. Likely >98%.[3]
Pink, Brown, or Dark Yellow
Significant Degradation
Formation of quinone-imines or azo-dimers.
Purify or Discard. Purity likely <95%.
Clumping / Wet appearance
Hygroscopic Failure
Seal breach; water absorption.
Dry immediately. (See Protocol A).
Acrid / Acidic Smell
Hydrolysis
Dissociation of HCl gas due to moisture.
Discard. The stoichiometry is compromised.
Module 3: Troubleshooting Workflows (Visualized)
The following decision tree outlines the protocol for assessing material integrity before starting a critical synthesis.
Figure 1: Decision matrix for assessing reagent quality prior to synthesis. Blue nodes indicate analytical steps; Red/Yellow indicate corrective actions.
Module 4: Advanced Technical Protocols
Protocol A: Drying Hygroscopic Salts
If your material has clumped but retains its color, it has absorbed water but likely has not chemically degraded.
Equipment: Vacuum oven or Desiccator.
Desiccant: Phosphorus Pentoxide (
) is preferred for HCl salts; Silica Gel is acceptable for minor moisture.
Settings:
Temp: 40°C (Do NOT exceed 60°C; aniline HCl salts can sublime or dissociate at high temps).
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 210 nm .
Expected Retention: The sulfonyl group makes the compound more polar than unsubstituted aniline; expect earlier elution than standard aniline.
Module 5: Scientific Rationale (The "Why")
1. The Sulfonyl Stabilizing Effect vs. Aniline Reactivity
The isopropylsulfonyl group (
) is a strong electron-withdrawing group (EWG).
Impact on Stability: It pulls electron density away from the aniline nitrogen. Theoretically, this makes the amine less nucleophilic and less prone to oxidation than unsubstituted aniline.
The Reality: Despite this electronic stabilization, the hydrochloride salt lattice can be disrupted by moisture. Once water enters the lattice, it facilitates proton transfer and allows oxygen to attack the aromatic ring or the amine, leading to the colored impurities ("aniline blacks" or azo compounds) observed in aged samples.
2. The Hygroscopicity of HCl Salts
Chloride ions (
) are efficient H-bond acceptors. In a humid environment, the crystal lattice energy of the HCl salt is overcome by the hydration energy of water molecules binding to the chloride. This creates a "slush" on the surface of the powder, which acts as a solvent medium for accelerated degradation reactions.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12646366, 2-(Isopropylsulfonyl)aniline. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Characterization Guide: 1H NMR Analysis of 2-(Isopropylsulfonyl)aniline Hydrochloride
Executive Summary & Structural Context
Compound: 2-(Isopropylsulfonyl)aniline hydrochloride
Role: Critical building block in medicinal chemistry (sulfonamide/sulfone pharmacophores).
Analysis Goal: To validate structural identity, confirm salt formation, and distinguish from common regioisomeric impurities.
This guide moves beyond simple peak listing. It provides a comparative framework for analyzing the 2-(Isopropylsulfonyl)aniline hydrochloride spectrum against its free base and structural isomers. The presence of the ortho-sulfonyl group combined with the protonated amine (
) creates a unique electronic environment that distinguishes this molecule from its para-substituted or alkyl-thio analogues.
Experimental Protocol: Sample Preparation
Objective: Ensure complete solubility and prevent exchange-broadening of the ammonium protons.
Solvent Selection:DMSO-d6 is the mandatory standard.
Reasoning: Hydrochloride salts of anilines are often insoluble in
. Furthermore, promotes rapid proton exchange, often obliterating the critical signal required to confirm salt formation. DMSO-d6 stabilizes the ionic species and slows exchange, revealing the ammonium protons as a broad triplet or singlet.
Concentration: 10–15 mg in 0.6 mL solvent.
Note: Higher concentrations may cause stacking effects in aromatic regions, shifting peaks slightly upfield.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Spectral Analysis: The "Fingerprint"
The spectrum is divided into three distinct zones. The integration ratio must strictly follow 6:1:4:3 (Methyls : Methine : Aromatic : Ammonium).
Zone A: The Aliphatic Region (Isopropyl Group)
This is the most diagnostic region for confirming the alkyl chain identity.
Proton
Type
Chemical Shift (, ppm)
Multiplicity
Integration
Mechanistic Insight
Methyl
1.10 – 1.25
Doublet ( Hz)
6H
Shielded terminal protons. The doublet confirms the presence of a neighboring single proton (methine).
Methine
3.20 – 3.45
Septet ( Hz)
1H
Deshielded by the strong electron-withdrawing sulfonyl group (). The septet splitting arises from coupling to 6 equivalent methyl protons.
Zone B: The Aromatic Region (Ortho-Substitution Pattern)
The ortho-substitution creates an ABCD system (four non-equivalent protons).
Shift Range: 6.8 – 8.0 ppm.
Key Feature: The proton ortho to the sulfonyl group (H-3) will be the most deshielded aromatic signal (downfield, ~7.8-8.0 ppm) due to the anisotropy and electron-withdrawing nature of the
group.
Coupling: Look for two doublets (H-3, H-6) and two triplets/multiplets (H-4, H-5).
Zone C: The Exchangeable Region (Salt Confirmation)
Signal: Broad singlet (br s).
Shift:8.5 – 10.5 ppm .
Significance: This peak confirms the hydrochloride salt. In the free base, the
signal would appear significantly upfield (5.0 – 6.5 ppm).
Visualization: Structural Logic & Splitting Tree
The following diagram illustrates the splitting logic for the isopropyl group and the electronic effects governing the aromatic shifts.
Figure 1: Structural connectivity and NMR splitting logic. The coupling between the methine and methyl groups creates the diagnostic septet/doublet pattern, while the electron-withdrawing substituents drive the aromatic protons downfield.
Comparative Analysis: Alternatives & Impurities
This section is critical for Quality Control (QC). You must distinguish the product from its likely precursors or isomers.
Comparison 1: Salt vs. Free Base
Scenario: Did the salt formation reaction work?
Feature
Hydrochloride Salt (Product)
Free Base (Precursor)
QC Check
Nitrogen Protons
8.5 – 10.5 ppm (3H, )
5.0 – 6.5 ppm (2H, )
Primary Indicator. If signal is < 7 ppm, salt formation is incomplete.
Ortho-H Shift
Deshielded (Downfield)
Shielded (Upfield)
Protonation of N removes the lone pair donation into the ring, shifting ortho protons downfield.
Solubility
Soluble in DMSO/MeOH
Soluble in
Test solubility in chloroform; if soluble, it is likely the free base.
Comparison 2: Isopropyl vs. n-Propyl Isomer
Scenario: Use of incorrect starting material (n-propylsulfonyl chloride).
Feature
Isopropyl (Product)
n-Propyl (Impurity)
Differentiation
Methyl Splitting
Doublet (6H)
Triplet (3H)
Look at the methyl peak at ~1.0 ppm. A triplet indicates a straight chain.
Methylene
None
Multiplet (~1.6 ppm)
n-Propyl has a central group absent in the isopropyl group.
Methine
Septet (1H)
None
The septet at ~3.3 ppm is unique to the isopropyl group.
Comparison 3: Ortho vs. Para Isomer
Scenario: Regioisomer contamination during sulfonyl introduction.
Para (Alternative): Symmetric AA'BB' system. Appears as two distinct "doublets" (roofed) integrating to 2H each.
QC Decision Workflow
Use this logic flow to interpret your data.
Figure 2: Quality Control Decision Tree for validating 2-(Isopropylsulfonyl)aniline HCl.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general chemical shift increments).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive rules in substituted benzenes).
Srinivasan, C., et al. (2008). "Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy...". Magnetic Resonance in Chemistry, 46(7), 667-675.[2] Link (Validation of sulfonyl group deshielding effects).
BenchChem. (2025).[3] Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride. (Comparative methodology for aniline salts). Link
A Comparative Guide to LC-MS Strategies for Impurity Identification in 2-(Isopropylsulfonyl)aniline HCl
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Liquid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of impurities in 2-(Isopropylsulfonyl)aniline HCl, a key building block in the synthesis of various pharmaceutical compounds.[1] We will move beyond a simple listing of methods to explain the underlying scientific principles and rationale behind experimental choices, empowering you to develop and validate your own impurity profiling workflows.
The Importance of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5] Impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the API, or interactions with packaging materials.[5][6] These unwanted chemicals can potentially impact the efficacy and safety of the final drug product.[6] Therefore, sensitive and selective analytical techniques are crucial for their detection and characterization.[7][8]
ICH Impurity Thresholds:
Threshold Type
Purpose
Typical Value (for doses ≤ 2g/day)
Reporting Threshold
The level at which an impurity must be reported.
≥ 0.05%
Identification Threshold
The level at which the structure of an impurity must be determined.
> 0.10%
Qualification Threshold
The level at which an impurity's biological safety must be established.
> 0.15%
Note: These thresholds are general guidelines. Refer to the specific ICH Q3A(R2) and Q3B(R2) documents for detailed information.[2][3]
Understanding Potential Impurities in 2-(Isopropylsulfonyl)aniline HCl
A thorough understanding of the synthetic route and potential degradation pathways of 2-(Isopropylsulfonyl)aniline HCl is the first step in developing a targeted impurity identification strategy.
Potential Process-Related Impurities:
Starting Materials: Unreacted starting materials used in the synthesis.
Intermediates: Partially reacted molecules from intermediate synthetic steps.
By-products: Formed from side reactions during the synthesis. For sulfonamides, these can include isomers or related sulfonamide compounds.[9][]
Potential Degradation Products:
Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[11]
Hydrolysis Products: The sulfonyl group or other labile functional groups could be susceptible to hydrolysis under certain pH and temperature conditions.
Photodegradation Products: Exposure to light can induce degradation, potentially leading to cleavage of the sulfonamide bond.[12]
Comparative LC-MS Methodologies for Impurity Profiling
The combination of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry makes LC-MS the cornerstone of modern impurity analysis.[8][13][14] We will now compare two primary high-resolution mass spectrometry (HRMS) platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
Methodology 1: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS)
UHPLC-Q-TOF MS is a powerful tool for impurity profiling, offering high resolution, accurate mass measurements, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[6]
Experimental Protocol: UHPLC-Q-TOF MS
Sample Preparation:
Accurately weigh and dissolve the 2-(Isopropylsulfonyl)aniline HCl sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Prepare a spiked sample by adding known related substances or potential impurities at a concentration of 0.1% relative to the main component. This will help in method validation and peak tracking.
UHPLC Conditions:
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating compounds of varying polarity.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute more hydrophobic compounds. A final re-equilibration step at the initial conditions is crucial for reproducibility.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Q-TOF MS Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for sulfonamides.[15][16]
Capillary Voltage: 3.5 kV.
Sampling Cone Voltage: 30 V.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 800 L/hr.
Acquisition Mode: Full scan MS from m/z 50-1000. For structural confirmation, data-dependent MS/MS can be employed, where the instrument automatically selects the most intense ions from the full scan for fragmentation.
Data Analysis and Interpretation:
The accurate mass measurement provided by the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments.[17] This information, combined with fragmentation patterns, is used to propose the structures of unknown impurities.
Fragmentation of Sulfonamides:
The fragmentation of sulfonamides in ESI-MS/MS is well-documented and often involves cleavage of the S-N bond and the Ar-S bond.[15][18][19] A common fragmentation pathway is the loss of SO2.[18]
Methodology 2: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS)
The Orbitrap mass analyzer offers exceptionally high resolution and mass accuracy, making it another excellent choice for impurity profiling.[6][20] This superior resolution can be particularly advantageous when dealing with complex matrices or co-eluting impurities.[20][21]
Experimental Protocol: UHPLC-Orbitrap MS
The UHPLC conditions would be similar to those described for the Q-TOF method. The key differences lie in the mass spectrometer settings.
Orbitrap MS Conditions:
Ionization Mode: ESI positive.
Spray Voltage: 3.8 kV.
Capillary Temperature: 320 °C.
Sheath Gas Flow Rate: 40 (arbitrary units).
Aux Gas Flow Rate: 10 (arbitrary units).
Resolution: 70,000 FWHM (at m/z 200). Higher resolutions (e.g., 140,000) can be used for more complex samples, but this will decrease the scan speed.[22]
Acquisition Mode: Full scan MS followed by data-dependent MS/MS (TopN, where N is the number of most intense ions to be fragmented).
Data Analysis and Interpretation:
The high resolving power of the Orbitrap allows for the separation of isobaric interferences, leading to cleaner mass spectra and more confident elemental composition determination.[20] The fragmentation data obtained from MS/MS experiments are then used for structural elucidation in a similar manner to the Q-TOF workflow.
Performance Comparison: Q-TOF vs. Orbitrap
Both Q-TOF and Orbitrap platforms are highly capable of identifying and characterizing impurities in 2-(Isopropylsulfonyl)aniline HCl. The choice between them often depends on the specific needs of the laboratory and the complexity of the sample.
Feature
Q-TOF
Orbitrap
Senior Scientist's Insight
Resolution
High (typically up to 50,000 FWHM)
Very High to Ultra-High (up to 500,000 FWHM)
Orbitrap's superior resolution is a distinct advantage for resolving closely related impurities or for samples with a complex matrix.[20][21]
Mass Accuracy
Excellent (< 2 ppm with internal calibration)
Excellent (< 1 ppm with internal calibration)
Both instruments provide sufficient mass accuracy for confident elemental composition determination.
Scan Speed
Generally faster
Can be slower at higher resolutions
Q-TOF's faster scan speed can be beneficial for fast UHPLC gradients, ensuring more data points across narrow peaks.[22]
Dynamic Range
Wide
Wide
Both systems offer a wide dynamic range, which is crucial for detecting low-level impurities in the presence of a high-concentration API.
Ease of Use
Generally considered robust and straightforward.
Can be more complex to operate and maintain.
The choice may also depend on the experience and training of the laboratory personnel.
Cost
Generally lower initial investment.
Typically a higher initial investment.
The long-term value and the specific analytical challenges should be considered beyond the initial cost.
Conclusion and Recommendations
For the routine identification and characterization of impurities in 2-(Isopropylsulfonyl)aniline HCl, both UHPLC-Q-TOF MS and UHPLC-Orbitrap MS are excellent choices.
A UHPLC-Q-TOF MS system provides a robust and cost-effective solution with excellent performance for most impurity profiling applications. Its faster scan speed is well-suited for high-throughput environments.
A UHPLC-Orbitrap MS system is the preferred choice when the highest resolution and mass accuracy are required, particularly for challenging samples with isobaric interferences or for in-depth structural elucidation of novel impurities.[20]
Ultimately, the selection of the most appropriate LC-MS platform should be based on a careful evaluation of the laboratory's specific requirements, including sample complexity, throughput needs, budget, and operator expertise. Regardless of the platform chosen, a thorough understanding of the potential impurities and a well-developed, validated analytical method are the keys to ensuring the quality and safety of the final pharmaceutical product.
References
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
Deng, Y., Li, F., & Wu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(6), 785–792. [Link]
Wang, Z., & Li, L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5021–5028. [Link]
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]
Patil, S. S., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]
Unknown Author. (n.d.). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. ResearchGate. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
Jian, W., et al. (2005). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]
Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]
Unknown Author. (n.d.). ICH guidelines on impurities in new drug products.pptx. [Link]
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry, 55(11), e4627. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 820-826. [Link]
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?[Link]
Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]
Igwe, K. C., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]
ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]
Wu, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 651–662. [Link]
Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di chimica, 97(10), 1129–1138. [Link]
Al-Asmari, F., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(11), 5946. [Link]
Sandra, K., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 163, 108-120. [Link]
ResearchGate. (n.d.). The intermediate products of aniline degradation by strain DH-2 were analyzed by LC-MS. [Link]
ResearchGate. (n.d.). The intermediate products during the degradation processes of aniline under different discharge gas atmosphere. [Link]
Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. [Link]
Kumar, A., et al. (2017). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 145, 57-65. [Link]
Validating Enasidenib Key Starting Materials: A Comparative Analytical Guide
Executive Summary: The "Garbage In, Garbage Out" Paradigm In the convergent synthesis of Enasidenib (AG-221) , a first-in-class IDH2 inhibitor, the purity of Key Starting Materials (KSMs) is not merely a compliance check...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Garbage In, Garbage Out" Paradigm
In the convergent synthesis of Enasidenib (AG-221) , a first-in-class IDH2 inhibitor, the purity of Key Starting Materials (KSMs) is not merely a compliance checkbox—it is the primary determinant of the Active Pharmaceutical Ingredient's (API) impurity profile.[1]
Enasidenib’s structure features a central 1,3,5-triazine core substituted with two distinct fluorinated pyridines and an aliphatic amino-alcohol.[1] The synthesis relies on sequential Nucleophilic Aromatic Substitutions (SNAr).[1] Impurities in KSMs—specifically regioisomers of the pyridine amines or hydrolyzed chlorotriazines—often possess similar solubility and chromatographic behavior to the API, making downstream purification economically disastrous.
This guide objectively compares Analytical Validation Strategies for these KSMs. We contrast the industry-standard HPLC-UV approach with the superior, self-validating qNMR (Quantitative NMR) methodology for potency assignment, and UPLC-MS/MS for genotoxic impurity control.[1]
Critical KSM Identification
Based on the synthesis route (Agios Pharmaceuticals patents and subsequent process chemistry literature), we identify three critical KSMs requiring rigorous validation:
For KSMs like KSM-C (The Scaffold), which are often custom-synthesized and lack a pharmacopeial Certified Reference Material (CRM), establishing the "100% purity" baseline is challenging.[1]
Option A: The Conventional Method (HPLC-UV)[1]
Mechanism: Area% normalization or External Standard method.[1]
Dependency: Requires a high-purity reference standard of the exact same material.[1]
Flaw: If the reference standard is impure or hygroscopic, the error propagates. "Area%" assumes all impurities have the same UV response factor as the main peak—a dangerous assumption for fluorinated intermediates.
Option B: The Superior Alternative (qNMR)[1]
Mechanism: Absolute quantification using an Internal Standard (IS) (e.g., Maleic Acid, TCNB).[1]
Dependency: Requires a CRM for the Internal Standard only (readily available from NIST/Sigma).[1]
Advantage:Self-Validating. The signal intensity is directly proportional to the molar ratio of nuclei (1H or 19F).[1] It does not rely on UV chromophores.[1]
Performance Data Comparison
Experimental data derived from validation of KSM-C (Dichloro-triazine scaffold).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Elemental Analysis & Specification Validation for 2-(Isopropylsulfonyl)aniline HCl
Executive Summary
2-(Isopropylsulfonyl)aniline Hydrochloride (CAS: 1022968-46-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib analogs). Its purity is pivotal; the presence of regioisomers or des-sulfonylated byproducts can compromise the efficacy of the final API (Active Pharmaceutical Ingredient).
This guide provides a scientifically grounded framework for establishing Elemental Analysis (EA) specifications. Unlike standard certificates of analysis (CoA) that list static values, this document compares analytical methodologies (Automated Combustion vs. Orthogonal Wet Chemistry) and defines acceptance criteria for "Research Grade" versus "GMP Grade" material.
Theoretical Framework & Material Profile
To validate experimental data, one must first establish the theoretical baseline. The hydrochloride salt form is preferred in synthesis for its enhanced stability compared to the free base, but it introduces hygroscopicity that complicates EA.
Chemical Structure:
Formula:
Molecular Weight: 235.73 g/mol
Key Moiety: Sulfonyl group (
) and primary amine ().
Table 1: Theoretical Elemental Composition
Element
Count
Atomic Mass Contribution
Theoretical % (w/w)
Carbon (C)
9
108.10
45.86%
Hydrogen (H)
14
14.11
5.99%
Nitrogen (N)
1
14.01
5.94%
Sulfur (S)
1
32.06
13.60%
Chlorine (Cl)
1
35.45
15.04%
| Oxygen (O) | 2 | 32.00 | 13.57% |
Critical Insight: The high Sulfur content (13.60%) poses a challenge for standard CHN analyzers, requiring specific combustion aids (e.g., Tungsten Oxide) to prevent sulfur retention in the ash.
Comparative Analysis: Analytical Methodologies
Researchers often default to automated CHNS combustion. However, for a hydrochloride salt, orthogonal methods provide superior validation.
Method A: Dynamic Flash Combustion (CHNS)
Mechanism: High-temperature combustion (900–1000°C) in an oxygen-rich environment. Gases (
) are separated via GC or adsorption columns.
Pros: Rapid, simultaneous determination of C, H, N, and S.
Cons: High chloride content can corrode standard tin capsules or interfere with detectors. Hygroscopic water leads to artificially high %H and low %C.
Experimental Protocol: Validating the Specification
To achieve the "GMP Grade" precision listed above, the following protocol must be strictly adhered to. This workflow accounts for the hygroscopic nature of the HCl salt.
Step-by-Step Workflow
Pre-Conditioning:
Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Why? Amine hydrochlorides attract atmospheric water, which dilutes the Carbon signal.
Weighing (The Critical Variable):
Use a microbalance with
readability.
Target mass:
.
Crucial: Weigh directly into Tin Capsules (for CHNS). Add 10 mg of Tungsten Oxide (
) as a combustion aid.
Why
? It prevents the formation of non-volatile sulfates and aids in the complete release of Sulfur as .
Instrument Configuration (Example: Elementar vario EL cube):
Combustion Temp: 1150°C (Higher temp required for sulfones).
Reduction Temp: 850°C.
Oxygen Dose: 12 mL (Ensure excess
for complete oxidation of the benzene ring).
Calibration:
Run a "Conditioning" sample (Sulfanilamide) first.
Calibrate using Sulfanilamide (C=41.84%, N=16.27%, S=18.62%) as it structurally mimics the analyte (sulfur-containing amine).
Data Analysis:
Compare results against Table 3 limits.
If %C is low and %H is high: Calculate the "Water-Corrected" values.
Formula:
(where KF is Karl Fischer water content).
Visualization: Analytical Decision Logic
The following diagram illustrates the decision-making process for handling Out-of-Specification (OOS) results, a common scenario with hygroscopic salts.
Figure 1: Analytical workflow for validating elemental composition, including logic for distinguishing moisture uptake from chemical impurity.
References
National Institutes of Health (NIH). Enasidenib: Small Molecule Inhibitor of Mutant IDH2. PubChem Compound Summary. Retrieved from [Link]
University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry.[2] Retrieved from [Link]
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts and Infrared Spectra. Retrieved from [Link]
A Comparative Guide to Quality Control Benchmarks for GMP-Grade 2-(Isopropylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the quality control (QC) benchmarks for Good Manufacturing Pract...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the quality control (QC) benchmarks for Good Manufacturing Practice (GMP) grade 2-(Isopropylsulfonyl)aniline, an important intermediate in pharmaceutical synthesis. Recognizing the critical role of starting material quality in the safety and efficacy of the final drug product, this document outlines a robust QC framework. This framework is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients."[1]
The benchmarks and methodologies presented herein are designed to ensure the identity, purity, and overall quality of 2-(Isopropylsulfonyl)aniline. This guide also offers a comparative perspective, enabling users to evaluate the quality of this material against established standards.
The Imperative of Stringent Quality Control for API Intermediates
In the landscape of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of its final purity. It is a culmination of the quality of all materials and processes that contribute to its synthesis. 2-(Isopropylsulfonyl)aniline, as a key starting material or intermediate, falls under this rigorous scrutiny. A well-defined and meticulously executed QC strategy is paramount to guarantee batch-to-batch consistency and to mitigate the risk of introducing impurities that could compromise the safety and efficacy of the final therapeutic agent.
This guide is structured to provide not just a list of tests, but the scientific rationale behind the selection of each quality attribute and the corresponding analytical methodology.
Core Quality Control Benchmarks and Acceptance Criteria
The following table summarizes the critical quality attributes for GMP-grade 2-(Isopropylsulfonyl)aniline, along with their corresponding analytical methods and suggested acceptance criteria. These benchmarks are derived from a combination of general GMP principles for APIs and specific considerations for the chemical nature of 2-(Isopropylsulfonyl)aniline.
Table 1: Quality Control Benchmarks for GMP-Grade 2-(Isopropylsulfonyl)aniline
Quality Attribute
Analytical Method
Acceptance Criteria
Rationale and In-Depth Insights
Appearance
Visual Inspection
White to off-white crystalline powder
Provides a basic, yet crucial, initial assessment of material quality. Any deviation may indicate contamination or degradation.
Identification
A) Infrared (IR) SpectroscopyB) High-Performance Liquid Chromatography (HPLC)
A) The IR spectrum of the sample should be concordant with the reference standard.B) The retention time of the major peak in the chromatogram of the sample should correspond to that of the reference standard.
Orthogonal identification methods provide a high degree of confidence in the material's identity. IR spectroscopy confirms the molecular structure, while HPLC provides chromatographic identity.
Assay
HPLC (UV detection)
98.0% to 102.0% (on anhydrous basis)
A purity of >98.0% is a common industry standard for such intermediates. The wider acceptance range accounts for the inherent variability of the analytical method.
Related Substances (Impurities)
HPLC (UV detection)
- Any individual unspecified impurity: ≤ 0.10%- Total impurities: ≤ 1.0%
Control of impurities is critical for safety. Acceptance criteria are based on ICH Q3A(R2) guidelines for new drug substances.[2] The specific impurity profile would be dependent on the synthetic route.
Water Content
Karl Fischer Titration (USP <921>)
≤ 0.5%
Water can affect the stability and reactivity of the material in subsequent synthetic steps. Karl Fischer titration is the gold standard for accurate water content determination.[2][3][4]
Residual Solvents
Gas Chromatography (GC) with Headspace (USP <467>)
Conforms to ICH Q3C limits
The specific solvents to be tested for depend on the manufacturing process. Limits are set based on the toxicological data for each solvent class as defined in ICH Q3C.[5][6][7][8]
Sulfated Ash (Residue on Ignition)
USP <281>
≤ 0.1%
This test quantifies the amount of inorganic impurities. A low sulfated ash value indicates a low level of inorganic contaminants.[9][10][11][12]
Conforms to ICH Q3D limits (e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm, Cd ≤ 0.5 ppm, Hg ≤ 1.5 ppm)
Modern, specific methods for elemental impurity analysis are required by ICH Q3D to ensure patient safety.[13][14][15][16]
Microbial Contamination
Microbial Enumeration Tests (USP <61>) and Tests for Specified Microorganisms (USP <62>)
- Total Aerobic Microbial Count (TAMC): ≤ 1000 CFU/g- Total Yeast and Mold Count (TYMC): ≤ 100 CFU/g- Absence of E. coli and Salmonella spp.
For non-sterile APIs, it is crucial to control the microbial bioburden to ensure the quality and safety of the final drug product.[17][18][19][20]
Polymorphism
X-ray Powder Diffraction (XRPD)
Consistent with the reference polymorphic form
Different polymorphs can have different physical properties, such as solubility and stability, which can impact downstream processing and the final drug product's performance.[21][22][23][24]
Particle Size Distribution
Laser Diffraction
Report
While a specific limit may not always be necessary, understanding and controlling the particle size distribution is important for ensuring consistent dissolution and bioavailability of the final drug product.[25][26][27][28][29][30]
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are provided as a detailed guide for the execution of the key analytical tests. These methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is designed to be stability-indicating, meaning it can resolve the active ingredient from its potential degradation products and process-related impurities.
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve adequate separation of all relevant peaks.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 2-(Isopropylsulfonyl)aniline).
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(Isopropylsulfonyl)aniline reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.
System Suitability:
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
The tailing factor for the 2-(Isopropylsulfonyl)aniline peak should be not more than 2.0.
The theoretical plates for the 2-(Isopropylsulfonyl)aniline peak should be not less than 2000.
Calculation:
Assay: Calculate the percentage of 2-(Isopropylsulfonyl)aniline in the sample by comparing the peak area of the sample to the peak area of the standard.
Related Substances: Calculate the percentage of each impurity by area normalization, assuming the response factor of the impurities is the same as that of 2-(Isopropylsulfonyl)aniline. For known impurities, a relative response factor should be determined and applied for more accurate quantification.
Water Content by Karl Fischer Titration
This method provides a precise determination of the water content in the material.
Instrumentation: A Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).
Reagents: Karl Fischer reagent, anhydrous methanol.
Procedure:
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
Accurately weigh a suitable amount of the 2-(Isopropylsulfonyl)aniline sample and transfer it to the titration vessel containing anhydrous methanol.
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
Perform a blank titration with the same volume of anhydrous methanol.
Calculation: Calculate the percentage of water in the sample, correcting for the blank.
Visualization of the Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for GMP-grade 2-(Isopropylsulfonyl)aniline, from the receipt of the raw material to its final release.
Caption: Quality Control Workflow for 2-(Isopropylsulfonyl)aniline.
Comparative Analysis: Understanding Data in Context
When evaluating a Certificate of Analysis (CoA) for 2-(Isopropylsulfonyl)aniline from different suppliers, it is crucial to compare the reported results against the established benchmarks. A superior quality product will not only meet the minimum specifications but will also demonstrate a consistent and well-controlled impurity profile.
Table 2: Hypothetical Comparison of Two Batches of 2-(Isopropylsulfonyl)aniline
Quality Attribute
Benchmark Specification
Supplier A (Batch 123)
Supplier B (Batch XYZ)
Analysis
Assay
98.0% - 102.0%
99.8%
98.5%
Both batches meet the specification, but Supplier A's batch shows higher purity.
Total Impurities
≤ 1.0%
0.15%
0.85%
Both are within the limit, but Supplier A demonstrates a significantly cleaner impurity profile.
Water Content
≤ 0.5%
0.1%
0.4%
Both are acceptable, but the lower water content from Supplier A may be preferable for moisture-sensitive reactions.
Residual Solvents
Conforms to ICH Q3C
Meets Class 2 & 3 limits
Meets Class 2 & 3 limits
Further scrutiny of the specific solvents and their levels would be necessary for a complete comparison.
This comparative approach allows for a more informed decision-making process when selecting a supplier and ensures that the chosen material is of the highest quality for its intended use in pharmaceutical manufacturing.
Conclusion: A Commitment to Quality
The quality control of GMP-grade 2-(Isopropylsulfonyl)aniline is a multifaceted endeavor that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific properties of the molecule. By establishing and adhering to the comprehensive benchmarks outlined in this guide, pharmaceutical manufacturers can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of their final drug products. The principles of scientific integrity, self-validating systems, and continuous improvement should always be at the forefront of any quality control program.
References
International Council for Harmonisation. (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
International Council for Harmonisation. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]
International Council for Harmonisation. (2014). ICH Q3D(R1) Guideline for Elemental Impurities. [Link]
United States Pharmacopeia. <281> Residue on Ignition.
United States Pharmacopeia.
United States Pharmacopeia. <62> Microbiological Examination of Nonsterile Products: Tests for Specified Microorganisms.
United States Pharmacopeia.
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Taylor, R. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. American Pharmaceutical Review. [Link]
As researchers, we often underestimate intermediates. While the sulfonyl group in this compound increases polarity, the core pharmacophore remains an aniline derivative . When handling the hydrochloride salt, you face a dual threat: corrosivity (from potential hydrolysis to HCl) and systemic toxicity (via the aniline moiety).
The "Silent" Danger: Methemoglobinemia
The most critical physiological risk is not immediate burns, but methemoglobinemia . Aniline derivatives oxidize hemoglobin (
) to methemoglobin (), stripping your blood's ability to transport oxygen.[1] This absorption can occur transdermally (through the skin) without causing immediate pain or irritation, making strict PPE adherence non-negotiable [1, 2].
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for aniline salts due to their high skin permeation rates and dust generation potential.
PPE Specification Table
Body Area
Hazard Source
Recommended Equipment
Technical Rationale
Hand Protection (Solid)
Dust / Contact
Double Nitrile Gloves (min. 5 mil outer)
Double-gloving creates a tortuous path for dust and provides a sacrificial outer layer.
Hand Protection (Solution)
Permeation
Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile
Aniline derivatives permeate standard nitrile rapidly (<15 mins). Laminates provide >480 min breakthrough time [6].
Respiratory
Aerosolized Dust
Fume Hood (Primary) or P100 Respirator (Secondary)
The HCl salt is hygroscopic and potential dust inhalation delivers the toxin directly to the bloodstream.
Eye/Face
Corrosive Dust
Chemical Splash Goggles (Indirect Vent)
Safety glasses allow dust entry from the side. Moisture in the eye hydrolyzes the salt to acid, causing severe damage.
Body
Dermal Absorption
Tyvek® Lab Coat or Apron
Cotton absorbs and holds the chemical against the skin. Non-woven synthetics shed particles.
Operational Protocol: Safe Handling Workflow
This protocol is designed to isolate the user from the substance entirely.
Phase A: Engineering Controls & Preparation
Humidity Check: Ensure the lab humidity is controlled. Hygroscopic HCl salts can clump, leading to aggressive scraping and sudden dust release.
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry organic salts carries high static charges, causing powder to "jump" onto gloves/sleeves.
Lining: Line the fume hood work surface with an absorbent, plastic-backed mat (pig mat) to capture invisible grains.
Phase B: Weighing & Solubilization
The "Transfer" Rule: Never transfer the open stock bottle outside the fume hood.
Weighing:
Preferred: Place the balance inside the hood.
Alternative: If the balance is external, tare a sealable vial. Add the solid inside the hood, seal the vial tightly, and then move to the balance.
Solubilization: Add solvent slowly. The heat of solution (enthalpy) for HCl salts can be exothermic. A sudden release of heat can vaporize solvent, carrying aniline aerosols into the hood.
Phase C: Decontamination
Wipe Down: Use a mild surfactant (soap/water) rather than pure organic solvent (like acetone) to clean spills. Acetone can thin glove material and enhance skin permeation of the aniline.
Doffing: Remove the outer gloves inside the hood and dispose of them as solid hazardous waste immediately.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision nodes and safety barriers required for handling this compound.
Figure 1: Operational logic flow for handling 2-(Isopropylsulfonyl)aniline hydrochloride, emphasizing the divergence between routine handling and emergency response pathways.
Emergency Response & Medical Surveillance[2][3]
Self-Validating Safety System:
If you experience a headache, cyanosis (blue lips/fingernail beds), or dizziness within 2 hours of handling, assume exposure . Aniline toxicity is often delayed [3].
Skin Contact:
Do NOT use alcohol or acetone washes. These solvents vasodilate capillaries and strip skin oils, accelerating aniline absorption.
DO flush with copious water and soap for 15 minutes.[2]
Medical Alert:
Inform emergency responders that the patient has been exposed to an Aniline Derivative .
Mention Methemoglobinemia specifically so they can prepare Co-oximetry (standard pulse oximeters give false readings in the presence of MetHb) [3, 7].
Disposal & Environmental Compliance
This compound is a Halogenated Organic Salt .
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates). The sulfonyl group is stable, but the aniline nitrogen is oxidizable, potentially creating exothermic reactions or toxic nitro-compounds.
Labeling: clearly mark waste tags with "Toxic" and "Corrosive" (due to HCl).
Stream: Dispose of in the Halogenated Organic Solvent stream if in solution, or Solid Hazardous Waste if in powder form.
References
CDC/ATSDR. (2024). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. [Link]
National Institutes of Health (NIH). (2012). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]
New Jersey Dept of Health. (2003). Hazardous Substance Fact Sheet: Aniline Hydrochloride. [Link]
CDC. (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline. Morbidity and Mortality Weekly Report. [Link]